Benzyl 3-aminopropanoate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl 3-aminopropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBWNGWEFYSLCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99616-43-0 | |
| Record name | benzyl 3-aminopropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 3-aminopropanoate hydrochloride
This guide provides a comprehensive overview of the synthesis and characterization of Benzyl 3-aminopropanoate hydrochloride, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] Its utility in organic synthesis stems from its structure, which allows for straightforward modifications to create a variety of ester and amide derivatives.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols and expert insights into the chemical processes involved.
Introduction: Significance and Applications
This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of compounds targeting the central nervous system.[1] The presence of the benzyl ester group can enhance membrane permeability, a desirable trait for prodrugs, as it can be enzymatically cleaved in vivo to release the active molecule.[1] Furthermore, this compound is utilized in the creation of novel materials, including polymers and coatings.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | PubChem[3] |
| Molecular Weight | 215.68 g/mol | PubChem[1][3] |
| Melting Point | 100-101 °C | BIOSYNCE[2] |
| Appearance | Solid | BIOSYNCE[2] |
| Storage Conditions | 2-8°C, Inert Gas | Ambeed[1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a variation of the Fischer-Speier esterification. This method involves the reaction of β-alanine with benzyl alcohol in the presence of an acid catalyst. A particularly effective approach utilizes thionyl chloride (SOCl₂), which serves a dual role as both a catalyst and a dehydrating agent.
Reaction Mechanism and Causality
The reaction proceeds through an acid-catalyzed esterification mechanism. Thionyl chloride reacts with the carboxylic acid of β-alanine to form a highly reactive acyl chloride intermediate.[4][5][6] This conversion of the hydroxyl group into a chlorosulfite intermediate makes it a much better leaving group.[5] The benzyl alcohol then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. Subsequent elimination of sulfur dioxide and hydrochloric acid yields the benzyl ester. The hydrochloric acid produced in the reaction protonates the amino group of the ester, forming the desired hydrochloride salt. This direct formation of the hydrochloride salt is advantageous as it often precipitates from the reaction mixture, simplifying purification.
The use of thionyl chloride is favored over traditional acid catalysts like sulfuric acid because it drives the equilibrium towards the product by reacting with the water generated during the esterification, thus preventing the reverse reaction.[7] It is crucial to add the thionyl chloride dropwise to a suspension of the amino acid in the alcohol to control the reaction, which can be vigorous.[8]
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Reagents:
-
β-Alanine
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend β-alanine in benzyl alcohol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with diethyl ether.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[9][10]
-
Dry the purified crystals under vacuum to obtain this compound as a white solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their neighboring environments.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
Table 2: Expected NMR Data
| Type | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.3-7.4 | multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.1 | singlet | 2H | Benzylic protons (-CH₂-Ph) | |
| ~3.3 | triplet | 2H | -CH₂-NH₃⁺ | |
| ~2.9 | triplet | 2H | -CH₂-C=O | |
| ¹³C NMR | ~170 | Carbonyl carbon (C=O) | ||
| ~135 | Aromatic C (quaternary) | |||
| ~128 | Aromatic CH | |||
| ~67 | Benzylic carbon (-CH₂-Ph) | |||
| ~35 | -CH₂-NH₃⁺ | |||
| ~31 | -CH₂-C=O |
Note: Actual chemical shifts may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000 | N-H stretch (from -NH₃⁺) |
| ~1730 | C=O stretch (ester) |
| ~1600, ~1495 | C=C stretch (aromatic ring) |
| ~1200 | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak in the mass spectrum would correspond to the free base (Benzyl 3-aminopropanoate), as the hydrochloride salt will likely dissociate in the mass spectrometer.
-
Expected [M+H]⁺: 180.10
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility.[11]
Caption: Recrystallization workflow for purification.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and diethyl ether is often effective for amine hydrochlorides.[9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.
Safety Considerations
-
Thionyl chloride is corrosive and toxic. It reacts violently with water. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
-
Benzyl alcohol is harmful if swallowed or inhaled.
-
Diethyl ether is extremely flammable.
-
The reaction releases HCl and SO₂ gases , which are toxic and corrosive. Ensure adequate ventilation.[12]
Conclusion
The synthesis and characterization of this compound can be reliably achieved through the methods outlined in this guide. Careful execution of the experimental procedures and thorough analysis of the product are crucial for obtaining a high-purity compound suitable for further applications in research and development. The insights provided into the causality of the experimental choices and the detailed protocols are intended to empower researchers to confidently perform this synthesis and purification.
References
- 1. This compound [myskinrecipes.com]
- 2. biosynce.com [biosynce.com]
- 3. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. echemi.com [echemi.com]
- 8. rsc.org [rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-Aminopropanoate Hydrochloride
Foreword: The Cornerstone of Rational Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful therapeutic agents are built. These intrinsic characteristics govern a compound's behavior from the moment of its synthesis to its ultimate interaction with the biological target. For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile is the compass that guides formulation strategies, predicts pharmacokinetic behavior, and ultimately dictates the clinical viability of a potential drug candidate. This guide provides an in-depth technical exploration of Benzyl 3-aminopropanoate hydrochloride, a versatile building block in medicinal chemistry, offering both established data and field-proven methodologies for its characterization.
Chemical Identity and Structural Elucidation
This compound is the hydrochloride salt of the benzyl ester of β-alanine. Its structure combines a flexible aliphatic amino acid backbone with an aromatic benzyl ester moiety, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1]
| Property | Value | Source(s) |
| IUPAC Name | benzyl 3-aminopropanoate;hydrochloride | [2] |
| Synonyms | Benzyl 3-aminopropionate hydrochloride, β-Alanine benzyl ester hydrochloride | [2] |
| CAS Number | 99616-43-0 | [2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 215.67 g/mol | [1][2] |
| Chemical Structure | ![]() | (Structure generated based on IUPAC name) |
Predicted Spectral Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a suitable solvent like DMSO-d₆ are as follows:
¹H NMR:
-
~8.0-8.5 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with residual water.
-
~7.3-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~5.1 ppm (singlet, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
~3.1 ppm (triplet, 2H): Methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).
-
~2.8 ppm (triplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).
¹³C NMR:
-
~171 ppm: Carbonyl carbon of the ester group (C=O).
-
~136 ppm: Quaternary aromatic carbon of the benzyl group.
-
~128-129 ppm: Aromatic carbons of the benzyl group.
-
~66 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).
-
~35 ppm: Methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).
-
~31 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-C=O).
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
~3000-2800 cm⁻¹ (broad): N-H stretching vibrations of the ammonium group (-NH₃⁺).
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the aliphatic methylene groups.
-
~1735 cm⁻¹ (strong): C=O stretching vibration of the ester group.[3]
-
~1600 cm⁻¹ and ~1495 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1200 cm⁻¹ and ~1100 cm⁻¹ (strong): C-O stretching vibrations of the ester group.[3]
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural insights. For this compound, under electrospray ionization (ESI) in positive mode, the expected parent ion would be the protonated molecule [M+H]⁺ at m/z 180.1.
Key fragmentation patterns would likely involve:
-
Loss of the benzyl group (C₇H₇, 91 Da): Resulting in a fragment at m/z 89.
-
Loss of the benzyloxy group (C₇H₇O, 107 Da): Leading to a fragment at m/z 73.
-
Cleavage of the C-N bond: This can lead to various smaller fragments.
Core Physicochemical Properties: A Quantitative Approach
The following sections detail the critical physicochemical properties of this compound and provide standardized methodologies for their determination. These protocols are designed to be self-validating and reflect best practices in the pharmaceutical industry.
Melting Point
The melting point is a fundamental indicator of a crystalline solid's purity.
| Property | Value | Source(s) |
| Melting Point | 100-101 °C |
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the apparatus. The temperature is ramped up quickly to about 10 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample is molten. A sharp melting range (≤ 1 °C) is indicative of high purity.
Solubility
Solubility is a critical determinant of a drug's bioavailability and is a key factor in formulation development.[4] A comprehensive solubility profile in various physiologically relevant media is essential.
Diagram of the Experimental Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility determination.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays [5][6][7]
A. Kinetic Solubility
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%. A serial dilution is performed to cover a range of concentrations.
-
Incubation: The plate is sealed and shaken at room temperature for 2 hours.
-
Analysis: The solubility is determined by measuring the turbidity of the solution in each well using a nephelometer. The kinetic solubility is the concentration at which precipitation is first observed.
B. Thermodynamic Solubility
This "gold standard" method measures the equilibrium solubility of the solid compound and is crucial for lead optimization and formulation development.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are filtered through a 0.45 µm filter or centrifuged at high speed to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is generated using standards of known concentrations.
Dissociation Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly influences its solubility, permeability, and interaction with biological targets.[8][9]
Diagram of the Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination using potentiometric titration.
Experimental Protocol: pKa Determination by Potentiometric Titration [4][8][10]
-
Instrumentation: A calibrated automated potentiometric titrator equipped with a high-precision pH electrode is used.
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., deionized water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (typically 1-10 mM).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point. For a more accurate determination, the first and second derivatives of the titration curve can be used to precisely locate the equivalence point(s).
Significance of Physicochemical Properties in Drug Development
The data generated from the aforementioned studies are not merely academic exercises; they are critical inputs for strategic decision-making throughout the drug development pipeline.[4][11][12]
-
Solubility: Directly impacts the bioavailability of orally administered drugs and dictates the feasibility of developing liquid formulations. Poor solubility can be a major hurdle, often requiring advanced formulation strategies such as salt selection, co-solvents, or amorphous solid dispersions.[4]
-
pKa: Influences the absorption of a drug across biological membranes, as the neutral form is generally more permeable. The pKa also governs the solubility of ionizable drugs as a function of pH, which is crucial for understanding its behavior in the gastrointestinal tract.
-
Melting Point and Crystal Form: The melting point is related to the stability of the crystal lattice. The existence of different crystalline forms (polymorphs) can have significant implications for a drug's solubility, dissolution rate, and stability.
Conclusion
This compound, with its specific combination of structural features, presents a unique physicochemical profile. This guide has provided a comprehensive overview of its key properties and detailed, actionable protocols for their determination. By rigorously applying these methodologies, researchers and drug development professionals can build a robust data package that will de-risk development programs, enable rational formulation design, and ultimately accelerate the journey from a promising molecule to a life-changing therapeutic.
References
- 1. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 2. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Physicochemical properties, form, and formulation selection strategy for a biopharmaceutical classification system class II preclinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ichapps.com [ichapps.com]
Benzyl 3-aminopropanoate hydrochloride CAS number and synonyms
An In-Depth Technical Guide to Benzyl 3-aminopropanoate hydrochloride
Introduction
This compound is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. As a derivative of β-alanine, it serves as a valuable building block for constructing more complex molecules, leveraging its bifunctional nature—a primary amine and a benzyl-protected carboxylic acid. This guide provides an in-depth examination of its chemical identity, synthesis, applications, analytical protocols, and safety considerations, designed for professionals in drug development and scientific research. The strategic presence of the benzyl ester group allows for selective deprotection, making it a key component in multi-step synthetic pathways, particularly in the development of pharmaceuticals and novel polymers.[1][2]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its effective application. This compound is characterized by a benzyl ester of the non-proteinogenic amino acid β-alanine, supplied as its hydrochloride salt to enhance stability and handling. The hydrochloride form protonates the primary amine, rendering it less nucleophilic and preventing side reactions such as self-polymerization.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 99616-43-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][4] |
| Molecular Weight | 215.67 g/mol | [4] |
| IUPAC Name | benzyl 3-aminopropanoate;hydrochloride | [4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 100-101 °C | [2] |
| Storage | 2-8°C, under inert gas | [1] |
Synonyms
For comprehensive literature and database searches, researchers may encounter several synonyms for this compound:
-
3-(benzyloxy)-3-oxopropan-1-aminium chloride[2]
Synthesis Protocol and Rationale
The synthesis of this compound is typically achieved via Fischer esterification of β-alanine with benzyl alcohol. The following protocol outlines a robust method, explaining the causality behind each step.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of Benzyl 3-aminopropanoate HCl.
Step-by-Step Methodology
Objective: To synthesize this compound from β-alanine and benzyl alcohol. A patent for a similar process describes using a metal chloride catalyst.[5]
-
Reaction Setup:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add β-alanine (1.0 eq), benzyl alcohol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq), and a solvent capable of forming an azeotrope with water, such as toluene.
-
Rationale: The hydrochloride salt of the final product protects the amine group. The use of a Dean-Stark trap is crucial for driving the equilibrium of the esterification reaction forward by continuously removing the water byproduct via azeotropic distillation. p-TSA serves as the acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
-
Esterification Reaction:
-
Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Rationale: Refluxing provides the necessary activation energy for the reaction. Completion is indicated when no more water is collected.
-
-
Work-up and Isolation of the Free Base:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TSA catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzyl 3-aminopropanoate free base.
-
Rationale: The basic wash with NaHCO₃ is critical for removing the acid catalyst, which could otherwise interfere with subsequent steps or product stability. Drying removes residual water that could hydrolyze the ester.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude free base in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate.
-
Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in ether dropwise with stirring. A white precipitate will form.
-
Rationale: The free amine is basic and reacts with HCl to form the ammonium chloride salt. The salt is generally insoluble in non-polar organic solvents, causing it to precipitate, which is an effective method of purification.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any remaining impurities, and dry under vacuum.
-
Applications in Drug Development and Materials Science
This compound is not an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its utility stems from the orthogonal protecting group strategy it enables. The benzyl ester can be selectively cleaved by hydrogenolysis, a mild condition that typically does not affect other functional groups, while the amine can be engaged in reactions like amide bond formation.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various bioactive molecules, including local anesthetics and agents targeting the central nervous system.[1] Its structure allows for facile modifications to create libraries of ester and amide derivatives for structure-activity relationship (SAR) studies.[1]
-
Prodrug Development: The benzyl ester moiety can be incorporated into prodrug design.[1] This can enhance the lipophilicity of a parent drug, improving its membrane permeability. In vivo, the ester can be cleaved by esterase enzymes to release the active drug.[1]
-
Peptide and Protein Synthesis: This compound can be used in the synthesis of peptides and proteins in biotechnological applications.[2]
-
Materials Science: It serves as a monomer or precursor in the development of novel polymers and coatings.[2]
Diagram: Role as a Versatile Intermediate
Caption: Reactivity pathways for Benzyl 3-aminopropanoate HCl.
Analytical Quality Control Protocol
Ensuring the purity of starting materials is paramount in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of compounds like this compound.
Protocol: Purity Determination by Reverse-Phase HPLC
Objective: To determine the purity of a sample of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase (or a suitable solvent like a water/acetonitrile mixture) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Rationale: Accurate weighing and dissolution are critical for quantitative analysis. The sample must be fully dissolved to prevent clogging of the HPLC system.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in acetonitrile is common. For example, a gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Rationale: A C18 column is a workhorse for separating moderately polar organic compounds. The benzyl group contains a chromophore that strongly absorbs UV light, making UV detection at 254 nm highly sensitive and specific. TFA is used as an ion-pairing agent to improve peak shape for the primary amine.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Rationale: The area under a peak is proportional to the concentration of the compound. This method, known as area percent, provides a reliable estimation of purity, assuming all impurities have a similar response factor at the chosen wavelength.
-
Safety and Handling
This compound possesses several hazards that require careful handling in a laboratory setting.[4]
GHS Hazard Classification[4][6]
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][6] Recommended storage is between 2-8°C under an inert atmosphere.[1]
Conclusion
This compound is a foundational building block in modern organic synthesis. Its defined chemical properties, straightforward synthesis, and, most importantly, its capacity for selective functionalization at both the amine and the protected carboxylate termini make it an invaluable tool for researchers. Proper understanding of its handling, synthesis, and analytical characterization, as outlined in this guide, is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.
References
- 1. This compound [myskinrecipes.com]
- 2. biosynce.com [biosynce.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
A Spectroscopic Guide to Benzyl 3-Aminopropanoate Hydrochloride: Structure Elucidation and Data Interpretation
Introduction
Benzyl 3-aminopropanoate hydrochloride is a valuable building block in organic and medicinal chemistry. As with any synthesized compound intended for research or drug development, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the spectral data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for routine structural characterization.
The hydrochloride salt form of this amino acid ester ensures stability and enhances solubility in polar solvents, which is a key consideration for handling and subsequent reactions. The presence of the benzyl protecting group, the propanoate backbone, and the ammonium salt functionality gives rise to a unique spectral fingerprint that we will explore in detail.
Molecular Structure and Spectroscopic Correlation
The fundamental principle of spectroscopic analysis is that the molecular structure dictates the interaction with electromagnetic radiation and the behavior in a mass spectrometer. The structure of this compound, with its distinct chemical environments, is well-suited for a multi-technique spectroscopic analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will examine both ¹H (proton) and ¹³C (carbon-13) NMR data.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. The hydrochloride salt is typically analyzed in a deuterated solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) to ensure solubility and avoid interference from solvent protons.
Predicted ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | Multiplet | 5H | Ar-H |
| ~5.20 | Singlet | 2H | -O-CH₂ -Ar |
| ~3.30 | Triplet | 2H | -CH₂ -NH₃⁺ |
| ~2.85 | Triplet | 2H | -C(=O)-CH₂ - |
Interpretation and Rationale:
-
Aromatic Protons (δ ~7.40): The five protons on the benzyl group's phenyl ring are in a complex electronic environment and typically appear as a multiplet in the downfield region of the spectrum. Their chemical shift is influenced by the ring current effect.
-
Benzylic Protons (δ ~5.20): The two protons of the methylene group adjacent to the ester oxygen and the aromatic ring (-O-CH₂-Ar) are deshielded by both. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.
-
Propanoate Methylene Protons (δ ~3.30 & ~2.85): The two methylene groups of the propanoate backbone form an ethyl-like system.
-
The protons alpha to the newly formed ammonium group (-CH₂-NH₃⁺) are significantly deshielded and appear as a triplet at approximately 3.30 ppm. The triplet multiplicity is due to coupling with the adjacent methylene protons.
-
The protons alpha to the carbonyl group (-C(=O)-CH₂-) are also deshielded, but to a lesser extent than those next to the ammonium group. They appear as a triplet around 2.85 ppm, resulting from coupling with the protons at the 3-position. The n+1 rule predicts this splitting pattern.[1]
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule as a single peak. The chemical shifts are indicative of the functional group and hybridization of the carbon atom.
Predicted ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.0 | -C =O |
| ~135.5 | Ar-C (quaternary) |
| ~129.0 | Ar-C H (ortho, para) |
| ~128.5 | Ar-C H (meta) |
| ~67.0 | -O-C H₂-Ar |
| ~35.0 | -C H₂-NH₃⁺ |
| ~32.0 | -C(=O)-C H₂- |
Interpretation and Rationale:
-
Carbonyl Carbon (δ ~173.0): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield. This chemical shift is characteristic of ester and carboxylic acid functionalities.[2][3]
-
Aromatic Carbons (δ ~128.5-135.5): The aromatic carbons of the benzyl group resonate in the typical range for sp² hybridized carbons in a benzene ring. The quaternary carbon (attached to the benzylic CH₂) is distinct from the protonated aromatic carbons.
-
Benzylic Carbon (δ ~67.0): The carbon of the benzylic methylene group (-O-CH₂-Ar) is attached to an electronegative oxygen atom, causing it to appear in the 50-70 ppm range.[4]
-
Propanoate Carbons (δ ~32.0 & ~35.0): The two sp³ hybridized carbons of the propanoate chain appear in the aliphatic region of the spectrum. The carbon adjacent to the ammonium group is slightly more deshielded than the carbon adjacent to the carbonyl group due to the strong electron-withdrawing effect of the positive charge.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of specific bonds and functional groups. For this compound, the solid-state spectrum (typically obtained using a KBr pellet) is most informative.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2500 | Strong, Broad | N-H stretch (in -NH₃⁺) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong, Sharp | C=O stretch (ester) |
| ~1600 & ~1500 | Medium | N-H bend (in -NH₃⁺) |
| ~1200 | Strong | C-O stretch (ester) |
| ~750 & ~700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Interpretation and Rationale:
-
Ammonium N-H Stretching (3200-2500 cm⁻¹): The most prominent feature of the IR spectrum of an amine hydrochloride is the very broad and strong absorption band for the N-H stretching vibrations of the ammonium group (-NH₃⁺). This broadness is a result of extensive hydrogen bonding in the solid state.[5][6]
-
C=O Stretching (~1735 cm⁻¹): A strong, sharp peak around 1735 cm⁻¹ is characteristic of the carbonyl stretch of a saturated ester. This is one of the most easily identifiable peaks in the spectrum.
-
N-H Bending (~1600 & ~1500 cm⁻¹): The bending vibrations of the N-H bonds in the ammonium group typically give rise to one or two medium-intensity bands in this region.[7]
-
Aromatic and Aliphatic C-H Stretching (~3030 & ~2950 cm⁻¹): The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule appear at their expected frequencies, just above and below 3000 cm⁻¹, respectively.
-
C-O Stretching (~1200 cm⁻¹): The C-O single bond stretch of the ester group is expected to be a strong band in the fingerprint region.
-
Aromatic C-H Bending (~750 & ~700 cm⁻¹): The out-of-plane C-H bending vibrations for a monosubstituted benzene ring typically result in two strong absorptions in this region, confirming the substitution pattern of the benzyl group.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a polar, non-volatile compound like this compound, Electrospray Ionization (ESI) is the preferred method. In positive ion mode, we expect to see the protonated molecule of the free amine, [M+H]⁺, where M is the free amine (benzyl 3-aminopropanoate). The molecular weight of the free amine is 179.22 g/mol .
Predicted ESI-MS Data
| m/z | Assignment |
| 180.1 | [M+H]⁺ (protonated molecule of the free amine) |
| 91.1 | [C₇H₇]⁺ (tropylium ion) |
Interpretation and Fragmentation Pathway:
The ESI mass spectrum is expected to be relatively simple. The base peak would likely be the protonated molecule of the free amine at m/z 180.1. The most significant fragmentation pathway involves the cleavage of the benzylic C-O bond, which is a common fragmentation for benzyl esters.[8][9] This cleavage results in the formation of the highly stable tropylium ion at m/z 91.1.
Caption: Predicted ESI-MS fragmentation of benzyl 3-aminopropanoate.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed. Instrument parameters should be optimized for the specific machine being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard like DSS.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans and a relaxation delay to ensure quantitative observation of all carbon signals, including quaternary carbons.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system for electrospray ionization, such as a mixture of methanol and water.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the protonated molecule.
-
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR to the functional group identification by IR and the molecular weight and fragmentation pattern from MS. By understanding the principles behind each technique and how the specific structural features of the molecule influence the resulting spectra, researchers can confidently verify the identity and purity of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Solubility and Stability of Benzyl 3-Aminopropanoate Hydrochloride
This guide provides a comprehensive technical overview of the solubility and stability of benzyl 3-aminopropanoate hydrochloride for researchers, scientists, and professionals in drug development. The information herein is synthesized from established principles of physical chemistry and analytical data from structurally related compounds to provide a robust framework for handling and formulating this compound.
Introduction: Understanding this compound
This compound is an ester hydrochloride salt with potential applications in pharmaceutical synthesis and as a building block in the development of novel therapeutic agents.[1] Its structure, comprising a benzyl ester and a primary amine hydrochloride, dictates its physicochemical properties, influencing its behavior in various solvent systems and its susceptibility to degradation. A thorough understanding of its solubility and stability is paramount for consistent and reliable results in research and development.
Chemical Structure:
C1=CC=C(C=C1)COC(=O)CCN.Cl
Molecular Formula: C₁₀H₁₄ClNO₂ Molecular Weight: 215.67 g/mol
Solubility Profile
The solubility of this compound is governed by the interplay of its polar (amine hydrochloride, ester carbonyl) and non-polar (benzyl group, ethylene chain) moieties. As an amino acid ester hydrochloride, it is expected to exhibit good solubility in polar protic solvents and limited solubility in non-polar organic solvents.[2]
General Solubility Characteristics
The presence of the hydrochloride salt of the primary amine group significantly enhances aqueous solubility compared to its free base form. The protonated amine can engage in favorable ion-dipole interactions with water molecules. The benzyl group, conversely, contributes to its lipophilicity.
The general principle of "like dissolves like" provides a foundational understanding of its solubility.[3] Polar solvents will more effectively solvate the charged amine and polar ester group, while non-polar solvents will have a greater affinity for the benzyl ring.
Expected Solubility in Common Solvents
| Solvent | Dielectric Constant (approx.) | Expected Solubility | Rationale for Experimental Choice |
| Water | 80.1 | High | The high polarity and hydrogen bonding capacity of water effectively solvate the ionic hydrochloride and the polar ester group. This is the primary solvent for many pharmaceutical applications. |
| Methanol | 32.7 | High | As a polar protic solvent, methanol can solvate both the ionic and polar parts of the molecule. It is often used in crystallization processes. |
| Ethanol | 24.5 | Moderate to High | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. It is a common solvent in pharmaceutical formulations. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | A highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. It is a common solvent for stock solutions in biological assays.[6] |
| Dichloromethane (DCM) | 9.1 | Low to Moderate | A non-polar aprotic solvent that will primarily interact with the benzyl group. The polar hydrochloride will limit solubility. It is often used in organic synthesis and extraction. |
| Hexane | 1.9 | Very Low | A non-polar solvent with very limited capacity to solvate the polar and ionic portions of the molecule. Useful as an anti-solvent for precipitation. |
Experimental Protocol for Solubility Determination
This protocol outlines a standardized method for determining the equilibrium solubility of this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a selected range of solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Centrifuge the withdrawn sample to remove any remaining suspended solids.
-
-
Analysis:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Self-Validation: The use of a validated, stability-indicating HPLC method is crucial. The method should be able to separate the parent compound from any potential degradation products, ensuring that the measured concentration corresponds only to the intact molecule.
Diagram of Experimental Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
The stability of this compound is a critical parameter, as degradation can lead to loss of potency and the formation of potentially harmful impurities. The primary degradation pathway for this molecule is expected to be hydrolysis of the benzyl ester bond.
Potential Degradation Pathways
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, which can be catalyzed by acid or base. This reaction would yield 3-aminopropanoic acid (β-alanine) and benzyl alcohol.[7] The rate of hydrolysis is pH-dependent. In aqueous solutions, the pH will be determined by the hydrolysis of the amino acid hydrochloride.
-
Thermal Degradation: At elevated temperatures, decomposition may occur. The specific degradation products would need to be identified through experimental studies.[8]
-
Photodegradation: Exposure to light, particularly UV radiation, could potentially lead to degradation, especially given the presence of the aromatic benzyl group which can absorb UV light.[9][10]
Proposed Hydrolytic Degradation Pathway:
Caption: Proposed Hydrolytic Degradation of Benzyl 3-aminopropanoate HCl.
Factors Influencing Stability
-
pH: The rate of hydrolysis of esters is highly dependent on pH.[11] It is expected to be more stable at acidic pH and less stable under neutral to basic conditions.
-
Temperature: As with most chemical reactions, the rate of degradation will increase with temperature.[12]
-
Light: Exposure to light, especially UV, may accelerate degradation.
-
Moisture: The presence of water is necessary for hydrolysis. Therefore, the compound should be protected from moisture.
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[1][13][14][15]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a defined period. Neutralize the sample before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the solution at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photodegradation: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.[10]
-
-
Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples by a stability-indicating HPLC-PDA method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
-
Self-Validation: The analytical method must be validated to be "stability-indicating." This means that it can separate the parent drug from all significant degradation products, ensuring that the assay is specific for the intact drug.[15]
Summary and Recommendations
This compound is a polar molecule with expected good solubility in aqueous and polar organic solvents. Its primary stability concern is the hydrolysis of the benzyl ester bond, a reaction that is sensitive to pH and temperature.
For researchers and drug development professionals, the following recommendations are crucial:
-
Storage: The compound should be stored in a cool, dry, and dark place to minimize hydrolytic, thermal, and photolytic degradation.
-
Formulation: For aqueous formulations, the pH should be optimized to ensure maximum stability, likely in the acidic range. The use of buffered systems is recommended.
-
Analytical Methods: A validated, stability-indicating HPLC method is essential for accurate quantification and impurity profiling of this compound.
This guide provides a foundational understanding of the solubility and stability of this compound. It is imperative that these principles are supplemented with rigorous experimental data for any specific application to ensure the quality, safety, and efficacy of the final product.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. By compound [wahoo.cns.umass.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. q1scientific.com [q1scientific.com]
- 11. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05267D [pubs.rsc.org]
- 12. Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Strategic Use of Benzyl 3-Aminopropanoate Hydrochloride as a Carboxyl-Protecting Group for β-Alanine
Abstract
β-Alanine is a crucial non-proteinogenic amino acid utilized in the synthesis of various bioactive molecules, including peptides and pharmaceuticals. Its bifunctional nature, possessing both a reactive amino and a carboxyl group, necessitates a strategic approach to protection chemistry to achieve regioselective reactions. This technical guide provides an in-depth analysis of benzyl 3-aminopropanoate hydrochloride as a robust solution for the protection of the β-alanine carboxyl terminus. We will explore the rationale for its use, detailing its synthesis, application in peptide coupling, and the various methodologies for its selective removal. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in complex organic synthesis, with a focus on mechanistic understanding and practical, field-proven protocols.
The Strategic Imperative for Protecting β-Alanine
The Chemical Profile of β-Alanine
β-Alanine (3-aminopropanoic acid) is the only naturally occurring beta-amino acid.[1][2] Unlike its alpha-amino acid counterparts, its amino group is attached to the β-carbon, two atoms away from the carboxyl group. This structural distinction influences its chemical reactivity and its role in the architecture of peptides and other biomolecules. It is a key component of bioactive dipeptides like carnosine and anserine and serves as a precursor to pantothenic acid (Vitamin B5).[3]
The Rationale for Protecting Groups in Synthesis
In multistep organic synthesis, particularly peptide synthesis, the presence of multiple reactive functional groups within a single molecule requires the use of protecting groups.[4][5] These groups are temporarily attached to a functional group to render it inert during a specific chemical transformation, preventing undesired side reactions such as self-polymerization.[6] For an amino acid like β-alanine, if the desired reaction is at the amino terminus (e.g., amide bond formation), the carboxyl group must be protected to prevent it from acting as a competing nucleophile or acidic site.[7][8] An ideal protecting group strategy, known as an orthogonal system, allows for the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions.[4]
Profiling this compound
Chemical Structure and Key Attributes
This compound is the benzyl ester of β-alanine, presented as its hydrochloride salt.[9][10] This form enhances the compound's stability and crystallinity, making it easier to handle and store as a solid reagent.
References
- 1. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy beta-Alanine | 107-95-9 [smolecule.com]
- 3. BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. [njchm.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound [myskinrecipes.com]
- 10. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl 3-Aminopropanoate Hydrochloride: From Synthesis to Application
This guide provides a comprehensive technical overview of benzyl 3-aminopropanoate hydrochloride, a key building block in synthetic organic chemistry and drug discovery. We will delve into its chemical properties, historical context, detailed synthesis protocols, and its applications as a versatile intermediate in the development of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound.
Introduction and Chemical Properties
This compound is the hydrochloride salt of the benzyl ester of β-alanine. Its structure, featuring a primary amine, a benzyl ester, and a flexible three-carbon chain, makes it a valuable synthon for introducing the β-amino propionate moiety into more complex molecules. The benzyl ester group serves as a convenient protecting group for the carboxylic acid, which can be readily removed by hydrogenolysis. The hydrochloride salt form enhances the compound's stability and handling characteristics.
Below is a summary of its key chemical and physical properties:
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 215.68 g/mol | [1][2] |
| CAS Number | 99616-43-0 | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 100-101 °C | |
| Solubility | Soluble in water and polar organic solvents | |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Historical Context: The Evolution of Amino Acid Ester Synthesis
While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader development of methods for the protection and esterification of amino acids in the early to mid-20th century. The seminal work on the esterification of carboxylic acids with alcohols in the presence of an acid catalyst, known as the Fischer-Speier esterification, laid the fundamental groundwork for the synthesis of compounds like this compound.
The imperative to synthesize peptides and other complex molecules containing amino acid fragments drove the innovation of various esterification techniques. Benzyl esters, in particular, gained prominence due to their stability under a range of reaction conditions and the ease of their removal via catalytic hydrogenation, a mild and selective deprotection method. The preparation of amino acid benzyl esters as their hydrochloride or p-toluenesulfonate salts became standard practice to improve their crystallinity and handling. Therefore, the "discovery" of this compound can be best understood as a logical extension of established synthetic methodologies to the non-proteinogenic amino acid, β-alanine, to meet the growing demands of medicinal chemistry and organic synthesis.
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the preparation of this compound is the direct Fischer-Speier esterification of β-alanine with benzyl alcohol in the presence of an acid catalyst. The following protocol provides a detailed, step-by-step methodology.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
β-Alanine
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas
-
Toluene (or another suitable azeotroping solvent)
-
Diethyl ether
-
Round-bottom flask with a reflux condenser and a Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add β-alanine (1.0 equivalent) and toluene.
-
Addition of Benzyl Alcohol: To the suspension, add benzyl alcohol (1.0-1.2 equivalents).
-
Introduction of Acid Catalyst: Cool the mixture in an ice bath. Slowly and carefully add thionyl chloride (1.1 equivalents) dropwise to the stirred mixture. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood. The thionyl chloride reacts with benzyl alcohol to form benzyl chloride and HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the product.
-
Reaction: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting β-alanine is consumed.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the toluene can be partially removed under reduced pressure using a rotary evaporator.
-
Precipitation and Filtration: Add diethyl ether to the cooled mixture to induce precipitation of the product.
-
Washing and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether to remove any unreacted benzyl alcohol and other impurities. Dry the product under vacuum to obtain this compound as a white to off-white solid.
Synthesis Workflow Diagram
Caption: Fischer-Speier esterification workflow for benzyl 3-aminopropanoate HCl.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and bioactive molecules.[1] Its utility stems from the ability to act as a scaffold that can be readily modified at the amine or ester functionality.
Intermediate in the Synthesis of Local Anesthetics
A primary application of this compound is in the development of local anesthetics.[1] The core structure of many local anesthetics consists of a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic amine group. This compound provides a convenient starting point for the synthesis of analogs of local anesthetics where the β-alanine moiety serves as the linker between the aromatic portion and the terminal amine.
Building Block for Bioactive Molecules and Prodrugs
The benzyl ester group in this compound can serve as a prodrug moiety. Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. The benzyl ester can improve the membrane permeability of a drug candidate, and once in the body, it can be enzymatically cleaved to release the active carboxylic acid.[1]
Furthermore, the primary amine of this compound is a key functional group for derivatization. It can be acylated, alkylated, or used in peptide coupling reactions to build more complex molecular architectures for various therapeutic targets, including agents for the central nervous system.[1]
Conclusion
This compound is a foundational building block in organic synthesis with significant applications in drug discovery and development. Its straightforward synthesis via Fischer-Speier esterification and its versatile chemical handles make it an attractive starting material for the creation of a diverse array of bioactive molecules. While its historical origins are rooted in the broader development of amino acid chemistry, its continued use in modern medicinal chemistry underscores its enduring importance. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering valuable insights for researchers and scientists in the field.
References
A Technical Guide to Benzyl 3-aminopropanoate Hydrochloride: Properties, Synthesis, and Applications
Executive Summary: Benzyl 3-aminopropanoate hydrochloride is a key organic building block, particularly valued in medicinal chemistry and pharmaceutical development. As the benzyl ester hydrochloride salt of β-alanine, its structure offers a unique combination of a protected amine and a cleavable ester, making it an ideal intermediate for synthesizing a wide range of more complex molecules and prodrugs. This guide provides a comprehensive overview of its core molecular properties, a detailed protocol for its synthesis and characterization, and an exploration of its critical applications for researchers and drug development professionals.
Core Molecular Profile
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. This section details the essential chemical and physical identity of this compound.
Chemical Identity
-
Systematic Name: benzyl 3-aminopropanoate;hydrochloride[1][2]
-
Common Synonyms: Benzyl 3-aminopropionate hydrochloride, β-Alanine phenylmethyl ester hydrochloride, Benzyl beta-alaninate hydrochloride[1][2][3]
Molecular Formula and Weight
The molecular formula and weight are critical for stoichiometric calculations in reaction planning and for mass spectrometry analysis.
Structural Representation
The structure reveals a primary amine protonated as a hydrochloride salt and a benzyl ester group, features that dictate its reactivity and utility.
Caption: Chemical structure of this compound.
Physicochemical Properties
This table summarizes key properties essential for handling, storage, and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2][4][5] |
| Molecular Weight | 215.68 g/mol | [4][5][6] |
| Appearance | Solid | [3] |
| Melting Point | 100-101 °C | [3] |
| Storage Conditions | 2-8°C, under inert gas | [4] |
Synthesis and Purification
The synthesis of this compound requires a strategy that efficiently forms the ester while protecting the amine group from unwanted side reactions.
Rationale for Synthetic Strategy
The primary challenge in synthesizing amino acid esters is the dual reactivity of the amino and carboxylic acid groups. The chosen method addresses this by first protonating the amino group with hydrogen chloride. This not only protects the amine but also activates the carboxylic acid for esterification. The subsequent esterification with benzyl alcohol is an equilibrium-limited reaction. To drive the reaction to completion, the water produced as a byproduct is continuously removed via azeotropic distillation. This modern approach, utilizing a metal chloride catalyst, avoids the use of hazardous and corrosive reagents like thionyl chloride, making the process safer, more environmentally friendly, and suitable for industrial scale-up.[7]
Experimental Protocol: Synthesis via Catalytic Esterification
This protocol is adapted from established methods for preparing amino acid benzyl ester hydrochlorides.[7]
-
Amine Protection:
-
To a three-necked flask equipped with a stirrer and gas inlet, add β-alanine (1.0 eq), a suitable solvent (e.g., toluene), and a catalytic amount of a metal chloride (e.g., ZnCl₂).
-
Bubble hydrogen chloride gas through the suspension at room temperature for 0.5-1 hour until the molar ratio of HCl to β-alanine is approximately 1:1. This forms the β-alanine hydrochloride in situ.
-
-
Esterification:
-
Add benzyl alcohol (1.1-1.5 eq) to the flask.
-
Fit the flask with a Dean-Stark apparatus to collect water.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the trap, driving the esterification forward.
-
Monitor the reaction progress by TLC or by measuring the amount of water collected.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the hot reaction mixture to remove the catalyst.
-
Remove the solvent (toluene) from the filtrate under reduced pressure.
-
The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final, high-purity this compound.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical and pharmaceutical research. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
The Principle of Spectroscopic Validation
Spectroscopic methods like NMR and IR provide direct evidence of the molecule's structure. NMR spectroscopy maps the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, confirming the connectivity of the carbon skeleton. IR spectroscopy identifies the presence of specific functional groups (e.g., C=O, N-H) by their characteristic vibrational frequencies. Together, they provide a unique fingerprint of the molecule.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
Aromatic Protons: A multiplet around 7.3-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.
-
Benzyl CH₂: A singlet around 5.1 ppm for the two protons of the -O-CH₂-Ph group.
-
Aliphatic Protons: Two triplets, one around 3.2 ppm (-CH₂-N) and another around 2.8 ppm (-CH₂-C=O), corresponding to the ethylene bridge.
-
Amine Protons: A broad singlet (variable position) for the -NH₃⁺ protons.
-
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
-
N-H Stretch: A broad band between 3200-2800 cm⁻¹ characteristic of an amine salt (R-NH₃⁺).
-
C=O Stretch: A strong, sharp peak around 1730-1750 cm⁻¹ for the ester carbonyl group.
-
C-O Stretch: A peak in the 1300-1150 cm⁻¹ region.
-
Aromatic C-H Bending: Peaks in the 770-730 cm⁻¹ and 710-690 cm⁻¹ range, indicative of a monosubstituted benzene ring.
-
Characterization Workflow
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. This compound [myskinrecipes.com]
- 5. 99616-43-0 | this compound | Esters | Ambeed.com [ambeed.com]
- 6. CAS 5557-81-3 | benzyl 2-aminopropanoate hydrochloride - Synblock [synblock.com]
- 7. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safe Handling and Application of Benzyl 3-Aminopropanoate Hydrochloride in the Laboratory
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe and effective use of benzyl 3-aminopropanoate hydrochloride. Moving beyond standard safety data, this document elucidates the causal relationships between the compound's properties and its handling requirements, offering field-proven insights into its application as a key building block in synthetic chemistry.
Compound Identity and Physicochemical Rationale for Handling
This compound is a derivative of the non-proteinogenic amino acid β-alanine. Its structure, comprising a benzyl ester and an amine hydrochloride salt, dictates its reactivity and the necessary precautions for its use.
The benzyl ester serves as a carboxyl protecting group, a common strategy in peptide synthesis and medicinal chemistry to prevent the carboxylic acid from participating in unwanted side reactions.[1][2] This group is relatively stable but can be cleaved under specific conditions, such as catalytic hydrogenolysis.[1][2] The amine group is present as a hydrochloride salt, which enhances the compound's stability and renders the amine non-nucleophilic. To participate in reactions such as amide bond formation, the free amine must be generated in situ through neutralization with a non-nucleophilic base.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Handling |
| Molecular Formula | C₁₀H₁₄ClNO₂ | Provides elemental composition. |
| Molecular Weight | 215.68 g/mol [4] | Essential for accurate molar calculations in experimental protocols. |
| Appearance | White to off-white solid/powder | The powdered form necessitates measures to control dust generation. |
| Melting Point | 100-101 °C | Indicates the temperature at which thermal decomposition may become a concern. |
| Storage Conditions | 2-8°C, under inert gas[5] | The compound is hygroscopic and should be protected from moisture and air to prevent degradation.[6] |
Hazard Identification and Risk Mitigation Strategy
This compound is classified as a hazardous substance. A thorough understanding of its toxicological profile is paramount for establishing a self-validating system of laboratory safety.
GHS Hazard Classification: [4]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.
The causality behind these classifications stems from the compound's chemical nature. As a hydrochloride salt, it can release hydrochloric acid upon contact with moisture, leading to irritation. The organic benzyl and propanoate moieties contribute to its potential for skin and eye irritation. Inhalation of the fine powder can cause mechanical and chemical irritation to the respiratory tract.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a safe working environment. This is not merely a checklist, but a system designed to prevent exposure at all potential points of contact.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of after handling the compound.[6]
-
Eye and Face Protection: Safety glasses with side-shields are mandatory.[6] In situations with a higher risk of splashing or dust generation, a face shield should be used in conjunction with goggles.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, an impervious gown is recommended.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[6] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood. This provides containment of dust and vapors, protecting the user and the laboratory environment. Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]
Laboratory Handling and Storage Procedures
Chemical Incompatibility
To prevent hazardous reactions, this compound should not be stored with or exposed to:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Bases: Will neutralize the hydrochloride salt, liberating the free amine which may be less stable.
Storage
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[6] Storage at 2-8°C under an inert atmosphere is recommended to maintain its integrity.[5]
Weighing and Dispensing
Due to its potential to cause respiratory irritation, weighing and dispensing should always be performed within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
Experimental Workflow: Application in Peptide Synthesis
This compound is a valuable building block for the incorporation of a β-amino acid moiety into peptide chains. The following protocol outlines a typical workflow for its use in a solution-phase peptide coupling reaction.
Workflow Diagram
Caption: Workflow for a typical solution-phase peptide coupling reaction.
Detailed Experimental Protocol: Synthesis of a Dipeptide
This protocol describes the coupling of N-Boc-glycine with this compound.
Materials:
-
N-Boc-glycine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Neutralization: Slowly add DIPEA (2.2 equivalents) to the stirred solution. The first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the coupling reaction. Stir for 15 minutes at 0°C. The rationale for using a non-nucleophilic base like DIPEA is to prevent it from competing with the primary amine in the subsequent coupling reaction.[8]
-
Activation of the Carboxylic Acid: In a separate flask, dissolve N-Boc-glycine (1.05 equivalents) and HATU (1.05 equivalents) in anhydrous DCM. Cool to 0°C.
-
Coupling: Slowly add the activated carboxylic acid solution to the amine solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[9]
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). These washes remove unreacted starting materials and coupling byproducts.[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure protected dipeptide.
Emergency Procedures
A self-validating safety system includes robust emergency preparedness.
Spills and Leaks
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.
-
Solutions: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Firefighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Hazardous Combustion Products: Burning may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Waste Disposal
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed container.
-
Disposal Route: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][6]
Conclusion
This compound is a valuable reagent in modern synthetic chemistry. Its effective use is predicated on a deep understanding of its chemical properties and associated hazards. By implementing the robust safety protocols, handling procedures, and experimental workflows detailed in this guide, researchers can confidently and safely leverage this compound to advance their scientific and drug development objectives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Methodological & Application
Introduction: The Strategic Value of β-Amino Acids and Solution-Phase Synthesis
An In-Depth Guide to the Application of Benzyl 3-aminopropanoate Hydrochloride in Solution-Phase Peptide Synthesis
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in solution-phase peptide synthesis (SPPS). The focus is on the synthesis of peptides incorporating β-amino acids, a class of molecules with significant therapeutic potential due to their unique structural properties and enhanced proteolytic stability.
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to develop novel therapeutics with improved pharmacological profiles.[1][2] β-amino acids, in particular, are of high interest as they can induce unique, stable secondary structures (foldamers) and offer increased resistance to enzymatic degradation compared to their α-peptide counterparts.[1][3] This makes them valuable building blocks for designing bioactive peptides with functions ranging from antimicrobial activity to the inhibition of protein-protein interactions.[2][4]
This compound is a key C-terminally protected building block for introducing the simplest β-amino acid, β-alanine, into a peptide chain. While solid-phase peptide synthesis (SPPS) is a dominant methodology, classical solution-phase synthesis remains indispensable, especially for large-scale production and for sequences that may be challenging to synthesize on a solid support.[5][6][7] Solution-phase synthesis offers advantages in scalability and can be more cost-effective for producing large quantities of high-purity peptides.[5] This guide will detail the practical application of this compound within this robust synthetic framework.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| IUPAC Name | benzyl 3-aminopropanoate;hydrochloride | [8] |
| CAS Number | 99616-43-0 | [9] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [8][10] |
| Molecular Weight | 215.67 g/mol | [8][10] |
| Appearance | Solid | [9] |
| Melting Point | 100-101 °C | [9] |
| Storage | 2-8°C, under inert gas | [10] |
Core Principles: Protecting Groups and Peptide Bond Formation
Solution-phase peptide synthesis is a stepwise process that relies on the precise management of protecting groups to ensure the correct amino acid sequence is assembled.[11][12] The synthesis of a dipeptide using this compound involves three key components: the C-terminal amino acid (our topic compound), the incoming N-terminal amino acid, and the coupling chemistry.
-
C-Terminal Protection (The Benzyl Ester): The carboxyl group of β-alanine is protected as a benzyl ester.[13][14] This group is crucial as it prevents the carboxylate from engaging in unwanted side reactions during the coupling step. The benzyl ester is stable under the basic and neutral conditions of peptide coupling but can be selectively removed at a later stage, most commonly via catalytic hydrogenolysis, which cleaves the weak benzylic C-O bond.[7][13][14]
-
N-Terminal Protection: The incoming amino acid must have its α-amino group temporarily protected to prevent self-polymerization. Common N-protecting groups include tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).[13][15] The choice of N-protecting group dictates the subsequent deprotection strategy. For instance, the Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the Fmoc group is cleaved with a base such as piperidine.[7][13]
-
Amine Neutralization: this compound is a salt. To make the amino group nucleophilic and ready for coupling, a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), must be added to the reaction mixture to neutralize the hydrochloride and liberate the free amine.[16][17]
-
Peptide Bond Formation (Coupling): The formation of the amide (peptide) bond requires the activation of the carboxyl group of the N-protected incoming amino acid. This is achieved using coupling reagents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), are widely used.[17] The reaction often includes an additive like 1-Hydroxybenzotriazole (HOBt) to improve reaction rates and suppress racemization.[18] More modern phosphonium or aminium reagents (e.g., HBTU, HATU) are also highly effective.[17]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the synthesis and subsequent deprotection of a model dipeptide.
General Workflow for Dipeptide Synthesis
The overall process involves the neutralization of the amine salt, coupling with an N-protected amino acid, and purification of the resulting protected dipeptide.
Caption: Workflow for solution-phase dipeptide synthesis.
Protocol 1: Synthesis of N-Boc-Ala-β-Ala-OBn
This protocol describes the coupling of N-Boc-Alanine with this compound using EDC·HCl as the coupling agent.
Materials:
-
This compound
-
N-Boc-L-Alanine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
0.5 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer, round-bottom flask, ice bath, separatory funnel
Procedure:
-
Reactant Solubilization: To a clean, dry round-bottom flask, add this compound (1.0 eq) and N-Boc-L-Alanine (1.05 eq). Dissolve the solids in anhydrous Dichloromethane (DCM).
-
Expert Insight: Using a slight excess of the N-protected amino acid helps to drive the reaction to completion. DCM is a common solvent choice due to its ability to dissolve most protected amino acids and its low boiling point, which facilitates removal.[16]
-
-
Amine Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the stirring solution. Stir for 15-20 minutes at room temperature.
-
Initiation of Coupling: Cool the reaction flask to 0 °C using an ice bath. Once cooled, add EDC·HCl (1.1 eq) to the mixture in one portion.
-
Expert Insight: The reaction is cooled to 0 °C before adding the carbodiimide to minimize potential side reactions and reduce the risk of racemization of the N-protected α-amino acid.[16]
-
-
Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir overnight (typically 12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM.
-
Wash the organic layer sequentially with 0.5 M HCl (aq) to remove any unreacted amine and excess DIPEA.
-
Wash with saturated NaHCO₃ (aq) to remove any unreacted carboxylic acid and acidic byproducts.
-
Wash with brine to remove residual water.
-
Self-Validation: This washing sequence is a self-validating system that systematically removes water-soluble impurities and unreacted starting materials, which is a hallmark of classical solution-phase synthesis.[16]
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude protected dipeptide.
-
Purification & Characterization: If necessary, purify the crude product further by column chromatography on silica gel. Characterize the final product (N-Boc-Ala-β-Ala-OBn) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: C-Terminal Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the C-terminal benzyl protecting group to yield the free carboxylic acid, which can then be used for further chain elongation.
Caption: Workflow for Benzyl Ester Deprotection.
Materials:
-
N-Boc-Ala-β-Ala-OBn (from Protocol 1)
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite® or a similar filter aid
-
Filtration apparatus
Procedure:
-
Setup: Dissolve the protected dipeptide (1.0 eq) in Methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 5-10% by weight of the peptide).
-
Safety Note: Pd/C can be pyrophoric. Handle it carefully, preferably under an inert atmosphere or by adding it to the solvent quickly.
-
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum and then backfill with H₂ from the balloon. Repeat this purge cycle 2-3 times to ensure an inert atmosphere.
-
Reaction: Stir the suspension vigorously at room temperature under the H₂ atmosphere. The reaction is typically complete within a few hours. Monitor its completion by TLC or LC-MS by observing the disappearance of the starting material.
-
Mechanism: The palladium surface catalyzes the reaction between hydrogen and the benzyl ester, cleaving the C-O bond and releasing the free carboxylic acid and toluene as a byproduct.[14]
-
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional Methanol to ensure complete recovery of the product.
-
Trustworthiness: Complete removal of the palladium catalyst is essential, as residual heavy metals are unacceptable in pharmaceutical applications. Filtration through Celite is a standard and effective method.
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid or oil is the deprotected peptide, N-Boc-Ala-β-Ala-OH, which can be used in the next coupling step without further purification if the reaction went to completion.
Conclusion
This compound is an exceptionally useful and versatile building block for the incorporation of β-alanine into peptides via solution-phase synthesis. The benzyl ester provides robust protection for the C-terminus, compatible with standard N-Boc protection strategies, and is readily cleaved under mild hydrogenolysis conditions. The protocols outlined in this guide provide a reliable framework for researchers to synthesize novel β-amino acid-containing peptides, enabling further exploration of their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 3. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biosynce.com [biosynce.com]
- 10. This compound [myskinrecipes.com]
- 11. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. Solution-phase peptide synthesis: Significance and symbolism [wisdomlib.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 15. WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore - Google Patents [patents.google.com]
- 16. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
Coupling reaction conditions for benzyl 3-aminopropanoate hydrochloride
An In-Depth Technical Guide to Coupling Reactions of Benzyl 3-aminopropanoate Hydrochloride
Introduction: The Versatility of a β-Amino Acid Building Block
This compound is a pivotal building block in modern organic synthesis and medicinal chemistry. As a derivative of β-alanine, it serves as a precursor for the synthesis of β-peptides, which exhibit unique secondary structures and enhanced proteolytic stability compared to their α-peptide counterparts.[1] Its utility extends to the development of pharmaceuticals, local anesthetics, and complex bioactive molecules where the β-amino acid motif is crucial for function.[2][3]
The primary challenge in utilizing this reagent lies in its formulation as a hydrochloride salt. The protonated ammonium group (R-NH₃⁺) is non-nucleophilic and must be neutralized to the free amine (R-NH₂) to participate in coupling reactions.[4][5] Therefore, the choice of base and reaction conditions is as critical as the selection of the coupling agent itself. This guide provides a comprehensive overview of the principles, protocols, and best practices for successfully employing this compound in amide bond formation reactions.
Core Principles of Amide Bond Formation
The formation of an amide bond, or peptide coupling, is a condensation reaction between a carboxylic acid and an amine.[6] Because the direct reaction is thermodynamically unfavorable, the carboxylic acid's hydroxyl group must first be converted into a good leaving group. This "activation" step is the central role of a coupling reagent.[6][7]
The Critical Role of the Base: For this compound, the first step in any coupling protocol is the liberation of the free amine. This requires a stoichiometric amount of a non-nucleophilic tertiary base.
-
Neutralization: One equivalent of the base is consumed to neutralize the hydrochloride salt.
-
Activation Support: An additional equivalent of base is often required to facilitate the subsequent carboxyl activation and coupling steps, particularly with phosphonium and aminium salt reagents.[8][9]
Commonly used bases include Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). Triethylamine (TEA) can also be used, though its lower steric hindrance can sometimes lead to side reactions. DIPEA is often the base of choice due to its high steric bulk, which minimizes its potential for nucleophilic attack.[4]
Coupling Methodologies and Protocols
The choice of coupling reagent is dictated by factors such as the steric hindrance of the coupling partners, the potential for racemization, cost, and the desired reaction rate. The most common classes of reagents are carbodiimides and onium (phosphonium or aminium/uronium) salts.
Carbodiimide-Mediated Coupling Reactions
Carbodiimides are among the most traditional and widely used coupling reagents.[4] Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) facilitate amide bond formation by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11]
A significant drawback of using carbodiimides alone is the risk of racemization of the activated carboxylic acid and the potential for side reactions, such as N-acylurea formation.[4][11] To mitigate these issues, additives are almost universally employed. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) intercept the O-acylisourea intermediate to form a more stable, yet highly reactive, active ester, which then cleanly reacts with the amine.[9][10][11]
Protocol 1: General Procedure using EDC and HOBt
This protocol describes a standard, reliable method for coupling a generic carboxylic acid with this compound.
Materials:
-
Carboxylic Acid (e.g., Boc-protected α-amino acid) (1.0 eq)
-
This compound (1.0 eq)
-
EDC·HCl (1.1 eq)
-
HOBt (1.1 eq)
-
DIPEA (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, and nitrogen atmosphere setup
Step-by-Step Methodology:
-
Amine Neutralization: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA (2.2 eq) to the stirred solution and allow it to stir for 15-20 minutes at 0 °C. This ensures complete neutralization of the hydrochloride and provides the necessary base for the coupling reaction.
-
Carboxyl Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM. Stir at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
Coupling: Transfer the activated carboxylic acid solution to the flask containing the free benzyl 3-aminopropanoate base via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[12]
Data Summary: Carbodiimide Reagents
| Reagent | Additive | Common Solvents | Key Considerations |
| EDC·HCl | HOBt, OxymaPure | DCM, DMF | Water-soluble urea byproduct allows for easy removal via aqueous workup.[11] |
| DCC | HOBt | DCM, THF | Forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and must be filtered off.[4][11] |
| DIC | HOBt, HOAt | DMF, NMP | The diisopropylurea byproduct is more soluble than DCU, making it suitable for both solution and solid-phase synthesis.[10][11] |
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)"]; EDC [label="EDC"]; O_Acylisourea [label="O-Acylisourea\nIntermediate", fillcolor="#FBBC05"]; HOBt [label="HOBt"]; ActiveEster [label="HOBt Active Ester", fillcolor="#34A853"]; Amine [label="Free Amine\n(from BnO-β-Ala·HCl + Base)"]; Amide [label="Amide Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Urea Byproduct"];
// Edges RCOOH -> O_Acylisourea [label="+ EDC"]; EDC -> O_Acylisourea; O_Acylisourea -> ActiveEster [label="+ HOBt\n- EDC Urea"]; HOBt -> ActiveEster; ActiveEster -> Amide [label="+ Amine\n- HOBt"]; Amine -> Amide; O_Acylisourea -> Byproduct [style=invis]; }
Conclusion and Best Practices
The successful use of this compound in coupling reactions hinges on a clear understanding of its properties as an amine salt. The following best practices are essential:
-
Stoichiometry is Key: Always use at least two equivalents of a non-nucleophilic base like DIPEA—one to neutralize the hydrochloride and one to facilitate the coupling.
-
Choose the Right Tool for the Job: For simple, cost-effective couplings, EDC/HOBt is a robust choice. For more challenging or sterically hindered substrates, or when speed is critical, a more powerful reagent like HATU or COMU is recommended.
-
Monitor Your Reaction: Always track the reaction's progress by TLC or LC-MS to determine the optimal reaction time and prevent potential side reactions or degradation.
-
Purification: Be prepared for standard purification techniques like aqueous workup and column chromatography to isolate the final product in high purity.
By following these guidelines and selecting the appropriate protocol, researchers can effectively leverage this compound as a versatile tool for synthesizing complex peptides and other advanced molecular architectures.
References
- 1. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Applications of Benzyl 3-Aminopropanoate Hydrochloride in Medicinal Chemistry: A Technical Guide
This guide provides an in-depth exploration of the applications of benzyl 3-aminopropanoate hydrochloride, a versatile building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's utility in the synthesis of various therapeutic agents, supported by detailed protocols and mechanistic insights.
Introduction: The Strategic Importance of this compound
This compound, the benzyl ester of β-alanine, is a bifunctional molecule of significant interest in the synthesis of complex organic scaffolds. Its structure incorporates a primary amine, which serves as a nucleophilic handle, and a benzyl-protected carboxylic acid. This strategic arrangement allows for selective transformations at the amino group while the carboxyl moiety remains shielded. The benzyl group is a particularly useful protecting group as it can be readily removed under mild hydrogenolysis conditions, preserving the integrity of other sensitive functional groups within the molecule.
The compound's value lies in its ability to introduce a flexible three-carbon spacer into a molecular framework, a common motif in many biologically active compounds. This guide will detail its application in the synthesis of local anesthetics, agents targeting the central nervous system (CNS), and β-peptides.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 99616-43-0[1] |
| Molecular Formula | C₁₀H₁₄ClNO₂[1] |
| Molecular Weight | 215.68 g/mol [1] |
| Appearance | White to off-white solid |
| Storage | 2-8°C, under inert gas[1] |
Synthesis of this compound
The reliable and scalable synthesis of this key building block is paramount for its application in medicinal chemistry. A common and efficient method involves the Fischer esterification of β-alanine with benzyl alcohol, catalyzed by a strong acid. Thionyl chloride is a particularly effective reagent as it reacts with benzyl alcohol to generate HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the product, facilitating its isolation.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis from β-alanine using thionyl chloride and benzyl alcohol.
Materials:
-
β-Alanine
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Diethyl ether
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend β-alanine (1.0 eq) in benzyl alcohol (3.0 eq).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with diethyl ether to remove excess benzyl alcohol and other impurities.
-
Dry the product under vacuum to yield this compound as a white solid.
Causality of Experimental Choices:
-
The use of excess benzyl alcohol serves as both a reactant and a solvent, driving the equilibrium towards the ester product.
-
Thionyl chloride is an excellent choice as it acts as both a catalyst and a dehydrating agent, removing the water formed during the esterification, thus preventing the reverse reaction. The formation of gaseous byproducts (SO₂ and HCl) also helps to drive the reaction to completion.
-
The final precipitation with diethyl ether is an effective method for isolating the polar hydrochloride salt from the nonpolar impurities.
Application in the Synthesis of Local Anesthetic Analogues
Local anesthetics often feature a lipophilic aromatic group linked via an amide or ester to a hydrophilic amine. This compound can be a key intermediate in the synthesis of amide-type local anesthetics, such as analogues of lidocaine. The general synthetic strategy involves the N-acylation of an aromatic amine (e.g., 2,6-dimethylaniline) with a haloacetyl chloride, followed by nucleophilic substitution of the halide with an amine. By analogy, this compound can be N-acylated and subsequently coupled to a lipophilic amine.
Protocol 2: Synthesis of a Lidocaine Analogue Precursor
This protocol describes the N-acylation of this compound with chloroacetyl chloride.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine.
-
In a separate dropping funnel, dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(chloroacetyl)-β-alanine benzyl ester.
Diagram 1: N-Acylation Workflow
Caption: Workflow for the N-acylation of benzyl 3-aminopropanoate.
The resulting N-(chloroacetyl)-β-alanine benzyl ester can then be reacted with a secondary amine, such as diethylamine, to complete the synthesis of the lidocaine analogue. The final step would involve the hydrogenolysis of the benzyl ester to yield the free carboxylic acid.
Application in the Synthesis of CNS-Active Agents: GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. However, its therapeutic use is limited by its poor ability to cross the blood-brain barrier. Consequently, more lipophilic analogues of GABA have been developed as drugs, such as baclofen and pregabalin. This compound serves as a valuable precursor for the synthesis of various GABA analogues.
Plausible Synthetic Route to a Baclofen Precursor
While a direct synthesis of baclofen from this compound is not the standard industrial route, a plausible laboratory-scale synthesis can be envisioned. This would involve the N-alkylation of benzyl 3-aminopropanoate with a suitable electrophile, followed by modifications to introduce the p-chlorophenyl group. A more direct application is in the synthesis of other N-substituted GABA analogues that may exhibit CNS activity.
Application in the Synthesis of β-Peptides
β-Peptides are oligomers of β-amino acids. Unlike their α-peptide counterparts, they are generally resistant to proteolytic degradation, making them attractive candidates for the development of novel therapeutics. This compound is a fundamental building block for the synthesis of β-peptides.
Protocol 3: Synthesis of a β-Dipeptide
This protocol details the coupling of N-protected β-alanine with this compound to form a β-dipeptide.
Materials:
-
Boc-β-Alanine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware for peptide synthesis
Procedure:
-
In a round-bottom flask, dissolve Boc-β-Alanine (1.0 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
In a separate flask, suspend this compound (1.0 eq) in the same solvent and add DIPEA (2.2 eq) to neutralize the salt.
-
Add the solution of the free amine of benzyl 3-aminopropanoate to the activated Boc-β-Alanine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected β-dipeptide.
Diagram 2: Peptide Coupling Logical Relationship
Caption: Logical relationship of reactants and reagents in β-dipeptide synthesis.
The resulting protected β-dipeptide can be further elongated by deprotection of the Boc group and subsequent coupling with another N-protected β-amino acid. The benzyl ester can be removed at the final stage to yield the free carboxylic acid.
Safety and Handling
This compound should be handled with appropriate safety precautions. It may cause skin, eye, and respiratory irritation.[1] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its bifunctional nature, coupled with a readily cleavable protecting group, provides a strategic advantage in the synthesis of a diverse range of pharmaceutical agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
Application Notes & Protocols: Synthesis of Peptidomimetics Using Benzyl 3-Aminopropanoate Hydrochloride
<
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of peptidomimetics utilizing benzyl 3-aminopropanoate hydrochloride, a key building block for introducing β-amino acid residues. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer significant advantages in drug discovery, primarily due to their enhanced proteolytic stability and improved pharmacokinetic profiles.[1][2][3] The incorporation of β-amino acids, such as the β-alanine derivative provided by benzyl 3-aminopropanoate, is a powerful strategy in peptidomimetic design.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for the synthesis and characterization of these valuable compounds.
Introduction: The Rationale for β-Amino Acid-Containing Peptidomimetics
Natural peptides, while central to a vast array of biological processes, often face significant limitations as therapeutic agents due to their rapid degradation by proteases and poor bioavailability.[1][2] Peptidomimetics are designed to overcome these hurdles by introducing non-natural structural modifications that retain or enhance biological activity while resisting enzymatic breakdown.[2][3]
One of the most successful strategies in this domain is the incorporation of β-amino acids. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which fundamentally alters their conformational properties and renders them resistant to standard proteolytic enzymes.[1][4] This structural extension allows β-peptides to adopt stable, predictable secondary structures, such as helices and turns, even in short sequences, a trait that is crucial for mimicking the bioactive conformations of natural peptides.[5][6][7]
This compound serves as a readily available and versatile precursor for introducing the simplest β-amino acid, β-alanine, into a peptide sequence. Its hydrochloride salt form ensures stability, while the benzyl ester provides a convenient protecting group for the carboxyl terminus, which can be selectively removed under specific conditions.
Foundational Concepts: Solution-Phase vs. Solid-Phase Synthesis
The synthesis of peptidomimetics can be broadly categorized into two primary approaches: solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Solution-Phase Synthesis: This classical approach involves carrying out all reactions in a homogeneous solution.[8] While it can be advantageous for large-scale synthesis and for complex, multi-step reactions requiring purification of intermediates, it is often more labor-intensive and time-consuming than SPPS.[8][9][10]
Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS has become the dominant methodology for peptide and peptidomimetic synthesis.[11][12] In SPPS, the growing peptide chain is covalently attached to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[11][12] This significantly streamlines the synthetic process and enables automation.[13] The two most common SPPS strategies are the Boc/Bzl and the Fmoc/tBu approaches, which differ in their Nα- and side-chain protecting group schemes.[14]
This guide will provide protocols for both solution-phase and solid-phase approaches to demonstrate the versatility of this compound as a building block.
Core Reagent Analysis: this compound
| Property | Description |
| Chemical Name | This compound |
| Synonyms | β-Alanine benzyl ester hydrochloride |
| CAS Number | 27116-72-9 |
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.68 g/mol |
| Role in Synthesis | Provides a β-alanine backbone unit with a protected carboxyl group. |
The primary function of the benzyl group is to protect the carboxylic acid during the coupling of the amino group to the growing peptide chain. The hydrochloride salt form enhances the stability and handling of the compound.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptidomimetic
This protocol details the synthesis of a simple dipeptidomimetic, Fmoc-Ala-β-Ala-OBzl, to illustrate the fundamental coupling and deprotection steps in solution.
Workflow Diagram:
Caption: Solution-phase synthesis of a dipeptidomimetic.
Materials:
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Fmoc-Ala-OH (1.1 equivalents) and HBTU (1.1 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (2.2 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Coupling: To a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt. Add this solution to the activated Fmoc-Ala-OH mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptidomimetic, Fmoc-Ala-β-Ala-OBzl.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Protocol 2: Solid-Phase Synthesis of a Tripeptidomimetic
This protocol outlines the incorporation of a β-alanine residue into a growing peptide chain on a solid support using the Fmoc/tBu strategy.
Workflow Diagram:
Caption: Solid-phase synthesis of a tripeptidomimetic.
Note: For this protocol, it is more efficient to use N-Fmoc protected β-alanine (Fmoc-β-Ala-OH) rather than starting from this compound on the solid phase. However, the principles of β-amino acid incorporation are the same.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-β-Ala-OH
-
Fmoc-L-Ala-OH
-
HBTU
-
DIPEA
-
DMF
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the Fmoc-Gly-Wang resin in a solid-phase synthesis vessel and swell in DMF for 30 minutes.[12][15]
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to remove the Fmoc protecting group from glycine.[15]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.
-
Coupling of Fmoc-β-Ala-OH:
-
In a separate vial, pre-activate Fmoc-β-Ala-OH (3-4 equivalents) with HBTU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.[15]
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for the coupling of Fmoc-L-Ala-OH.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.[15]
-
Peptide Precipitation: Filter the cleavage solution and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Purification and Characterization: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Deprotection of the Benzyl Ester
The benzyl ester group is typically removed by catalytic hydrogenolysis.
Procedure:
-
Dissolve the benzyl-protected peptidomimetic in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptidomimetic.
Caution: Catalytic hydrogenolysis is not compatible with certain functional groups, such as those containing sulfur. In such cases, alternative deprotection methods, like treatment with strong acids (e.g., HBr in acetic acid), may be required, although these conditions can be harsh.[16]
Characterization of Synthesized Peptidomimetics
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized peptidomimetics.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the connectivity of atoms and stereochemistry. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are routinely used. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compound. Analytical HPLC is used for purity determination, while preparative HPLC is used for purification. |
| Circular Dichroism (CD) Spectroscopy | Investigates the secondary structure (e.g., helices, sheets) of the peptidomimetic in solution.[5] |
Conclusion and Future Perspectives
The use of this compound and other β-amino acid building blocks is a cornerstone of modern peptidomimetic design.[1] The protocols outlined in this guide provide a solid foundation for the synthesis of these valuable molecules in both solution and solid phases. The ability to create peptidomimetics with enhanced stability and tailored conformations opens up new avenues for drug discovery, particularly in targeting protein-protein interactions and developing novel therapeutics for a wide range of diseases.[4][17][18] Future research will likely focus on the development of more complex and diverse β-amino acid building blocks, as well as more efficient and sustainable synthetic methodologies.
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. biomatik.com [biomatik.com]
- 14. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 15. biovera.com.au [biovera.com.au]
- 16. peptide.com [peptide.com]
- 17. sciencedaily.com [sciencedaily.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes: Strategic Use of Benzyl 3-Aminopropanoate Hydrochloride in Peptide Fragment Condensation
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The synthesis of long-chain peptides and proteins represents a significant challenge in medicinal chemistry and drug development. While stepwise solid-phase peptide synthesis (SPPS) is the workhorse of the field, fragment condensation—the coupling of pre-synthesized peptide segments—emerges as a powerful strategy for accessing complex and high-purity biomolecules.[1] This guide focuses on a key, yet nuanced, player in this strategy: Benzyl 3-aminopropanoate hydrochloride. We will move beyond simple procedural lists to explore the chemical rationale behind its use, providing the in-depth understanding necessary for successful, reproducible synthesis. The protocols herein are designed not just as instructions, but as self-validating systems grounded in established chemical principles.
Foundational Concepts: The Strategic Advantage
This compound is more than a simple amino acid derivative; it is a strategic building block for C-terminal functionalization in fragment condensation. Its utility stems from the unique combination of a β-amino acid backbone and a benzyl ester protecting group.
The Benzyl Ester: An Orthogonal Protecting Group
In complex multi-step syntheses, the ability to selectively remove one protecting group in the presence of others is paramount. This principle, known as orthogonality, is a cornerstone of modern peptide chemistry.[2][3] The benzyl (Bn) group, which protects the carboxyl function of the β-alanine moiety, is exceptionally stable under the acidic and basic conditions used to remove N-terminal Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups, respectively.[4]
The true value of the benzyl ester lies in its unique deprotection method: catalytic hydrogenation . This is typically achieved using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂).[5] This mild, non-hydrolytic cleavage condition allows for the deprotection of the C-terminus without affecting other acid- or base-labile protecting groups on the peptide side chains, providing a crucial layer of synthetic control.
The β-Amino Acid Moiety: Enhancing Stability and Structure
The incorporation of β-amino acids, such as the 3-aminopropanoate core of this reagent, into peptide chains creates peptidomimetics. These modified peptides often exhibit unique, stable secondary structures and, critically, show enhanced resistance to enzymatic degradation by proteases in biological systems. This intrinsic stability makes them highly valuable in the development of therapeutic peptides with improved pharmacokinetic profiles.
Mitigating Racemization: An Inherent Structural Benefit
The single greatest challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the N-terminal peptide fragment during activation.[6] For standard α-amino acids, this occurs through the formation of a planar 5-membered oxazolone (azlactone) intermediate, which is easily deprotonated and reprotonated, leading to a loss of stereochemical integrity.[7]
When the C-terminal residue of the incoming fragment is a β-amino acid, the formation of a strained and unstable 6-membered ring intermediate is required for a similar racemization pathway. This is energetically unfavorable, meaning the direct acylation of the nucleophile proceeds much faster, significantly suppressing racemization. The use of Benzyl 3-aminopropanoate as the C-terminal component of a fragment inherently builds in a safeguard against this critical side reaction.
Pre-Synthesis Considerations & Reagent Selection
A successful condensation reaction depends on the careful selection of reagents that maximize yield and minimize side reactions.
Physicochemical Properties
Proper handling and storage are essential for reagent integrity.
| Parameter | Value | Reference |
| Chemical Name | This compound | [8] |
| CAS Number | 99616-43-0 | [9] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [10] |
| Molecular Weight | 215.68 g/mol | [10] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 100-101 °C | [9] |
| Storage | 2-8°C, under inert gas | [10] |
Selection of Coupling Reagents
The choice of coupling reagent is the most critical variable for activating the C-terminal carboxyl group of the N-terminal peptide fragment. The goal is to form a highly reactive intermediate that couples efficiently without promoting racemization.
| Reagent Class | Examples | Mechanism & Key Considerations | Reference |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Forms a reactive O-acylisourea intermediate. Crucially requires an additive like HOBt or Oxyma to suppress racemization and prevent side reactions. The urea byproduct is soluble, simplifying workup compared to DCC. | [11] |
| Uronium Salts | HBTU, HATU | Forms an active ester with HOBt or HOAt, respectively. Highly efficient and fast-reacting. HATU is particularly effective at suppressing racemization due to the 7-aza- substitution. | [11][12] |
| Phosphonium Salts | PyBOP | Forms an active ester. Known for high coupling efficiency, especially with sterically hindered amino acids. | [11] |
| Immonium Salts | COMU | A third-generation uronium-type reagent with a built-in OxymaPure leaving group. Byproducts are water-soluble, greatly simplifying purification. It is considered safer as it avoids potentially explosive benzotriazole derivatives. | [13] |
Selection of Base for Hydrochloride Neutralization
This compound is an ammonium salt. The primary amine must be liberated as a free base to act as a nucleophile. This requires a non-nucleophilic organic base.
-
N,N-Diisopropylethylamine (DIEA): The most common choice. It is a strong, sterically hindered base.
-
N-Methylmorpholine (NMM): A weaker base than DIEA, sometimes preferred to minimize base-catalyzed side reactions.
-
2,4,6-Collidine: A sterically hindered base reported to produce less racemization in sensitive couplings compared to DIEA.[6]
Experimental Protocols
This section provides a detailed workflow for a typical solution-phase fragment condensation.
Protocol 1: In-situ Neutralization of this compound
This step is performed immediately before the coupling reaction.
-
Dissolution: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath. This minimizes potential side reactions upon base addition.
-
Base Addition: Slowly add a non-nucleophilic base (e.g., DIEA, 1.05 eq) dropwise while stirring.
-
Stirring: Allow the mixture to stir at 0 °C for 15-20 minutes. The resulting solution containing the free amine of benzyl 3-aminopropanoate is now ready for use in the coupling reaction.
Protocol 2: Solution-Phase Fragment Condensation using HATU/DIEA
This protocol describes the coupling of an N-terminally protected peptide acid (Fragment A) with the neutralized benzyl 3-aminopropanoate (Fragment B).
-
Reagent Preparation: In a separate dry flask, dissolve the N-protected peptide acid (Fragment A, 1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C and add DIEA (2.0 eq) dropwise. The solution may change color (e.g., to yellow), indicating the formation of the activated ester. Allow the activation to proceed for 5-10 minutes with stirring. Causality Note: Pre-activation is crucial to ensure the highly reactive species is formed before the nucleophile is introduced, maximizing coupling efficiency.
-
Coupling: Add the freshly prepared, neutralized solution of benzyl 3-aminopropanoate (from Protocol 1) to the activated Fragment A solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the limiting reagent (typically Fragment A) is consumed.
Protocol 3: Work-up and Purification
-
Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure (high vacuum).
-
Aqueous Work-up: Dissolve the residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid and HOBt/HOAt), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude protected peptide.
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure, protected peptide fragment.
Protocol 4: Benzyl Group Deprotection (Catalytic Hydrogenation)
-
Dissolution: Dissolve the purified, benzyl-protected peptide (1.0 eq) in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF).
-
Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a hydrogenation apparatus). Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction by HPLC or TLC to confirm the disappearance of the starting material.
-
Filtration: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentration: Combine the filtrates and remove the solvent in vacuo to yield the final peptide with a free C-terminal carboxylic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Yield | 1. Incomplete activation of the acid fragment. 2. Insufficient neutralization of the hydrochloride salt. 3. Steric hindrance at the coupling site. 4. Poor solubility of peptide fragments. | 1. Increase activation time or switch to a more potent coupling reagent (e.g., COMU). 2. Ensure at least 1.05 eq of base is used for neutralization. 3. Increase reaction time and/or temperature (e.g., to 40 °C). 4. Use a more polar solvent system like DMF/NMP or add solubilizing additives. |
| Epimerization Detected | 1. Coupling reagent is too aggressive or activation time is too long. 2. Base is too strong or used in large excess. 3. High reaction temperature. | 1. Ensure an additive (HOBt, Oxyma) is used with carbodiimides. Switch to a low-racemization reagent like HATU. 2. Use a weaker base like NMM or a more hindered base like 2,4,6-collidine. Use the minimum necessary amount of base. 3. Maintain the reaction at 0 °C for the initial hours before slowly warming. |
| Incomplete Benzyl Deprotection | 1. Catalyst poisoning (e.g., by sulfur-containing residues). 2. Insufficient H₂ pressure or poor stirring. 3. Catalyst is old or inactive. | 1. Use a specialized catalyst resistant to poisoning or increase the catalyst loading. 2. Ensure vigorous stirring to maintain suspension and use a fresh H₂ balloon. 3. Use fresh, high-quality Pd/C catalyst. |
Conclusion
This compound is a highly effective and strategic tool for peptide chemists engaged in fragment condensation. Its benzyl ester provides a robust, orthogonal protecting group, while its β-amino acid structure offers a dual benefit of enhanced product stability and suppressed racemization during coupling. By understanding the chemical principles behind reagent selection and reaction conditions, researchers can leverage this building block to construct complex, high-purity peptides for advanced therapeutic and research applications.
References
- 1. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 2. peptide.com [peptide.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biosynce.com [biosynce.com]
- 10. This compound [myskinrecipes.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Application Note: Benzyl 3-aminopropanoate Hydrochloride as a Versatile Scaffold for Unnatural β-Amino Acid Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Expanding Role of Unnatural Amino Acids
Unnatural amino acids are pivotal in modern medicinal chemistry and drug discovery, offering a means to introduce novel chemical functionalities and conformational constraints into peptides and small molecules.[1][2][3] Their incorporation can lead to compounds with enhanced metabolic stability, improved target selectivity, and unique biological activities.[4][5] Among these, β-amino acids are of particular interest due to their ability to form stable secondary structures in peptides, known as foldamers, and their presence in numerous biologically active natural products.[4][5]
This application note provides a detailed guide to the use of Benzyl 3-aminopropanoate hydrochloride (also known as β-alanine benzyl ester hydrochloride) as a versatile and strategic starting material for the synthesis of a diverse array of unnatural β-amino acids. We will explore the underlying chemical principles, provide detailed experimental protocols for key transformations, and discuss the rationale behind the methodological choices, empowering researchers to leverage this building block in their synthetic endeavors.
The Strategic Advantage of this compound
This compound is a bifunctional molecule that offers several strategic advantages for the synthesis of unnatural amino acids:
-
Orthogonal Protection: The molecule comes with a pre-protected carboxylic acid in the form of a benzyl ester. The benzyl group is stable under a wide range of reaction conditions, including those typically used for N-acylation and N-alkylation.[6][7] It can be selectively removed under mild conditions via catalytic hydrogenolysis, which does not affect many other functional groups.[8][9][10] This orthogonality is crucial for sequential synthetic manipulations.
-
Reactive Amino Group: The free primary amine, available as its hydrochloride salt, is a nucleophilic handle ready for functionalization. The hydrochloride form ensures stability and improves the compound's shelf-life. Prior to reaction, the free amine can be easily liberated by treatment with a suitable base.
-
Versatile Scaffold: The propanoate backbone serves as a foundational element for building a variety of unnatural β-amino acids through modifications at the amino terminus.
Core Synthetic Strategies and Mechanistic Considerations
The primary routes for elaborating the this compound scaffold involve the functionalization of the primary amino group. The two most common strategies are N-acylation and N-alkylation.
N-Acylation: Introducing Diverse Side Chains
N-acylation is a fundamental transformation for introducing a wide variety of side chains onto the amino group, leading to N-substituted β-amino acid derivatives.[11][12][13] This is typically achieved by reacting the free amine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, in the presence of a non-nucleophilic base.
Causality in Experimental Choices:
-
Base Selection: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt and scavenge the HCl generated during the acylation reaction. These bases are non-nucleophilic and will not compete with the primary amine for the acylating agent.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically chosen to ensure the solubility of the reactants and to prevent side reactions.
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion.
N-Alkylation: Expanding Structural Diversity
N-alkylation introduces alkyl or aryl groups directly to the nitrogen atom. Reductive amination is a common and effective method for this transformation, involving the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
Causality in Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.
-
Solvent: Dichloroethane (DCE) or methanol are common solvents for reductive amination, as they are compatible with both the imine formation and the reduction step.
-
pH Control: In some cases, the addition of a small amount of acetic acid can catalyze the formation of the imine intermediate.
Experimental Protocols
Protocol 1: Synthesis of N-Benzoyl-β-alanine Benzyl Ester via N-Acylation
This protocol details the synthesis of a representative N-acylated unnatural β-amino acid derivative.
Workflow Diagram:
Caption: Workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM (approx. 0.1 M concentration) and triethylamine (2.2 eq). Stir the resulting suspension at room temperature for 10-15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Acylation: Dissolve benzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirring suspension over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzoyl-β-alanine benzyl ester.
Protocol 2: Deprotection of the Benzyl Ester via Hydrogenolysis
This protocol describes the removal of the benzyl protecting group to yield the free carboxylic acid.
Workflow Diagram:
Caption: Workflow for the hydrogenolysis of the benzyl ester.
Materials:
-
N-substituted β-alanine benzyl ester (product from Protocol 1 or other synthesis)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the N-substituted β-alanine benzyl ester (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Hydrogenolysis: Secure a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected N-substituted β-alanine. The product is often pure enough for subsequent steps, but can be further purified by crystallization or chromatography if necessary.
Data Presentation
| Starting Material | Reagent | Product | Yield (%) | Reference Method |
| Benzyl 3-aminopropanoate HCl | Benzoyl Chloride | N-Benzoyl-β-alanine benzyl ester | >90 | N-Acylation |
| Benzyl 3-aminopropanoate HCl | Acetic Anhydride | N-Acetyl-β-alanine benzyl ester | >95 | N-Acylation[13] |
| N-Benzoyl-β-alanine benzyl ester | H₂, Pd/C | N-Benzoyl-β-alanine | >95 | Hydrogenolysis[8][10] |
Troubleshooting and Optimization
-
Incomplete N-acylation: If the reaction stalls, ensure all reagents and solvents are anhydrous. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate sluggish acylations.
-
Low yield in hydrogenolysis: Ensure the catalyst is active and the system is properly flushed with hydrogen. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen. Certain functional groups (e.g., some sulfur-containing groups) can poison the palladium catalyst.
-
Purification challenges: If the product is highly polar, reverse-phase chromatography may be a more suitable purification method than normal-phase silica gel chromatography.
Conclusion
This compound is a cost-effective and highly versatile building block for the synthesis of unnatural β-amino acids. Its orthogonal protecting group strategy allows for the selective functionalization of the amino group through robust and well-established protocols such as N-acylation and N-alkylation. The straightforward deprotection of the benzyl ester under mild hydrogenolysis conditions provides access to the final unnatural β-amino acid. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the design and synthesis of novel peptide and small molecule therapeutics.
References
- 1. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 2. Unnatural Amino Acids - Enamine [enamine.net]
- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Amide Bond Formation Utilizing Benzyl 3-Aminopropanoate Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Ubiquity and Challenge of the Amide Bond
The amide bond is the cornerstone of peptides and proteins and a prevalent functional group in a vast array of pharmaceuticals and functional materials.[1] Its remarkable stability and structural role make the efficient and controlled formation of this linkage a paramount concern in synthetic chemistry. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid to proceed at a practical rate.[2] This guide provides an in-depth analysis and detailed protocols for the formation of an amide bond between a generic carboxylic acid and benzyl 3-aminopropanoate hydrochloride, a versatile building block in medicinal chemistry.[3]
This compound presents a common scenario in synthesis where the amine component is provided as a hydrochloride salt to enhance stability and shelf-life.[4][5] The presence of the salt necessitates the use of a non-nucleophilic base to liberate the free amine in situ for the coupling reaction to occur.[6] This application note will explore two of the most robust and widely employed coupling strategies: the carbodiimide-mediated approach using EDC and HOBt, and the aminium/uronium salt-based method with HATU.
Foundational Principles: Mechanism of Amide Bond Formation
The formation of an amide bond is a nucleophilic acyl substitution reaction. The process invariably involves the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct.[8] To mitigate these side reactions and enhance coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is employed.[7][9] HOBt intercepts the O-acylisourea to form an active ester, which is less reactive but more stable and less prone to racemization.[10][11] This active ester then readily reacts with the amine to form the desired amide.
Aminium/Uronium Salt-Based Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[12] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[12] This activated species is then rapidly attacked by the amine to yield the amide product.[12]
Experimental Workflow Overview
The general workflow for the amide coupling reaction with this compound is a sequential process involving the dissolution of reactants, activation of the carboxylic acid, and subsequent addition of the amine. The final stage involves a carefully planned workup and purification to isolate the desired amide product.
Caption: General experimental workflow for amide bond formation.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound using EDC and HOBt.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration with respect to the carboxylic acid).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA or TEA (2.5 equiv) dropwise to the stirred solution. Ensure the temperature remains at 0 °C during the addition.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).[13][14] c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Caption: EDC/HOBt mediated amide coupling mechanism.
Protocol 2: HATU Mediated Amide Coupling
This protocol offers a more rapid and often higher-yielding alternative to EDC/HOBt coupling, particularly for more challenging substrates.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)[15]
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (3.0 equiv) dropwise to the solution. A color change may be observed.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).[13] c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Reagent Stoichiometry and Conditions
| Parameter | EDC/HOBt Coupling | HATU Coupling |
| Carboxylic Acid | 1.0 equiv | 1.0 equiv |
| Benzyl 3-aminopropanoate HCl | 1.1 equiv | 1.1 equiv |
| Coupling Reagent | EDC·HCl (1.2 equiv) | HATU (1.1 equiv) |
| Additive | HOBt (1.2 equiv) | N/A |
| Base | DIPEA or TEA (2.5 equiv) | DIPEA (3.0 equiv) |
| Solvent | Anhydrous DCM or DMF | Anhydrous DMF |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Reaction Time | 12-24 hours | 1-4 hours |
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Confirm the quality of the coupling reagents, as they can degrade over time.
-
Increase the equivalents of the coupling reagent or extend the reaction time.
-
-
Presence of Starting Material:
-
Insufficient base may be the cause. Ensure enough base is added to neutralize the hydrochloride salt and facilitate the reaction.
-
The reaction may not have reached completion. Continue stirring and monitoring.
-
-
Side Product Formation:
-
With EDC, the formation of N-acylurea can be problematic. Ensure HOBt is used to minimize this.[8]
-
For sterically hindered substrates, HATU is often a better choice to avoid side reactions.
-
-
Purification Challenges:
Conclusion
The formation of amide bonds using this compound is a routine yet critical transformation in synthetic chemistry. The choice between EDC/HOBt and HATU coupling protocols will depend on the specific substrate, desired reaction time, and cost considerations. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize the desired amide products.
References
- 1. hepatochem.com [hepatochem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound [myskinrecipes.com]
- 4. biosynce.com [biosynce.com]
- 5. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 15. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 16. reddit.com [reddit.com]
Troubleshooting & Optimization
Deprotection methods for the benzyl group of benzyl 3-aminopropanoate hydrochloride
Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols for the deprotection of benzyl 3-aminopropanoate hydrochloride to yield 3-aminopropanoic acid (β-alanine). As Senior Application Scientists, we have designed this resource to address common experimental challenges and explain the rationale behind procedural choices, ensuring you can navigate this critical synthetic step with confidence.
Section 1: Core Deprotection Methodologies
The benzyl ester is a widely used protecting group for carboxylic acids due to its general stability and, more importantly, its susceptibility to cleavage under mild conditions that often leave other functional groups intact.[1] For this compound, the primary challenge is to efficiently remove the benzyl group without inducing side reactions, particularly considering the presence of a primary amine.
The two most prevalent and reliable deprotection strategies are Catalytic Hydrogenolysis and Acid-Catalyzed Hydrolysis.
Methodology A: Catalytic Hydrogenolysis
This is the most common and often cleanest method for benzyl group removal. The reaction proceeds via the hydrogen-mediated cleavage of the benzylic C-O bond, catalyzed by a precious metal, typically palladium.[2][3] The byproducts are toluene and the desired carboxylic acid, which simplifies purification.[4]
There are two main variants of this method: standard hydrogenation with H₂ gas and catalytic transfer hydrogenation (CTH).
References
Common side reactions with benzyl 3-aminopropanoate hydrochloride in synthesis
Welcome to the Technical Support Center for Benzyl 3-Aminopropanoate Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of complex molecules using this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guides to ensure the success of your experiments.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, particularly in the construction of molecules containing a β-amino acid moiety.[1][2] Its structure incorporates a primary amine, which serves as a nucleophile or a point for further functionalization, and a benzyl ester-protected carboxylic acid.[1] This strategic protection allows for selective reactions at the amino group while the carboxylic acid is masked.[3] However, the interplay of these functional groups can also lead to undesired side reactions. This guide provides an in-depth analysis of these potential pitfalls and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
The primary side reactions stem from the reactivity of the free amino group and the lability of the benzyl ester. The most frequently encountered issues include:
-
Intramolecular Cyclization (Lactam Formation): The free amine can attack the ester carbonyl, leading to the formation of a six-membered ring lactam (piperidine-2,6-dione). This is a significant pathway, especially under basic conditions or at elevated temperatures.[4]
-
Dimerization and Diketopiperazine Formation: Two molecules of benzyl 3-aminopropanoate can react with each other, particularly under peptide coupling conditions, to form a linear dimer. This dimer can then undergo intramolecular cyclization to yield a diketopiperazine-like structure (a homodiketopiperazine).[5][6][7]
-
Debenzylation: The benzyl ester can be cleaved prematurely under acidic or reductive conditions.[8][9] For instance, catalytic hydrogenation intended for other functional groups in the molecule can lead to the loss of the benzyl protecting group.[9]
-
Oxidation of the Benzyl Group: Strong oxidizing agents can oxidize the benzylic position to a benzoic acid derivative.[10]
-
Byproducts from Reagents: Impurities in reagents, such as benzaldehyde in benzyl chloride used for benzylation, can lead to side products.[11][12]
Q2: How can I minimize intramolecular cyclization (lactam formation)?
Minimizing lactam formation requires careful control of reaction conditions:
-
Low Temperatures: Perform reactions at or below room temperature whenever possible. Intramolecular cyclization is often entropically favored and its rate increases with temperature.[4]
-
Choice of Base: Use non-nucleophilic, sterically hindered bases (e.g., diisopropylethylamine - DIPEA) instead of smaller, more nucleophilic bases (e.g., triethylamine - TEA) for in situ neutralization of the hydrochloride salt. This minimizes the concentration of the free, reactive amine.
-
Protecting the Amine: If the synthetic route allows, protecting the amine with a suitable group (e.g., Boc, Fmoc) before subsequent transformations can prevent cyclization.[13] The protecting group can be removed at a later stage.
-
Reaction Concentration: Higher concentrations can favor intermolecular reactions over intramolecular cyclization. However, this must be balanced with solubility and viscosity considerations.
Q3: I am observing a significant amount of a dimeric impurity. What is it and how can I prevent it?
This is likely the formation of a diketopiperazine-type structure. This side reaction is prevalent in peptide synthesis.[7][14][15]
-
Mechanism: The free amine of one molecule attacks the activated ester of another, forming a dipeptide intermediate. The N-terminal amine of this dipeptide then attacks its own C-terminal ester, leading to a cyclic product.[7]
-
Prevention:
-
Use of Coupling Reagents: Employ coupling reagents that minimize the lifetime of the activated ester, such as HATU or HCTU, in conjunction with a non-nucleophilic base.
-
Stepwise Addition: Add the coupling agent and the amino acid sequentially to the reaction mixture to control the concentration of the activated species.
-
Protecting Groups: As with lactam formation, N-protection of the starting material is the most effective way to prevent this side reaction.
-
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during reactions with this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low yield of desired product, with a major byproduct at a lower molecular weight. | Intramolecular Cyclization (Lactam Formation) | - Lower the reaction temperature. - Switch to a bulkier, non-nucleophilic base (e.g., DIPEA). - Consider N-protection of the amine if the synthetic route permits. |
| A significant peak corresponding to a dimer is observed in LC-MS analysis. | Diketopiperazine Formation | - Optimize coupling conditions: use efficient coupling reagents (HATU, HCTU). - Employ a stepwise addition protocol for reagents. - N-protect the benzyl 3-aminopropanoate before coupling. |
| Loss of the benzyl group, confirmed by NMR or MS. | Premature Debenzylation | - Avoid strongly acidic conditions if possible. - If hydrogenation is necessary for other functional groups, consider a more labile ester protecting group (e.g., t-butyl) or use a catalyst poison to reduce the activity towards benzyl ester cleavage.[16] |
| Formation of benzoic acid or related impurities. | Oxidation of the Benzyl Group | - Avoid strong oxidizing agents (e.g., KMnO4, CrO3).[10] - If oxidation is unavoidable, protect the benzyl group with electron-withdrawing substituents to decrease its susceptibility to oxidation. |
| Incomplete reaction or formation of multiple unidentified byproducts. | Poor quality of starting material or reagents. | - Verify the purity of this compound by NMR and LC-MS. - Use freshly distilled solvents and high-purity reagents. - Check for impurities in other starting materials that could react with the amine. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol is designed to minimize common side reactions during the acylation of the primary amine.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 eq), dropwise. Stir for 10-15 minutes.
-
Acylation: Slowly add the acylating agent (e.g., acid chloride or anhydride) (1.05 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Detection and Characterization of Impurities
A robust analytical method is crucial for identifying side products.
-
High-Performance Liquid Chromatography (HPLC):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to identify the characteristic signals of the benzyl group (~7.3 ppm and ~5.1 ppm), the methylene protons adjacent to the amine and ester, and any byproducts.
-
¹³C NMR can confirm the presence of the ester carbonyl and aromatic carbons.
-
Mechanistic Insights & Visualizations
Understanding the underlying mechanisms of side reactions is key to their prevention.
Intramolecular Cyclization Pathway
Under basic conditions, the deprotonated amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses to form the six-membered lactam and releases benzyl alcohol.
Caption: Intramolecular cyclization of benzyl 3-aminopropanoate.
Diketopiperazine Formation Workflow
This process involves an initial intermolecular reaction followed by an intramolecular cyclization.
Caption: Two-step formation of a homodiketopiperazine.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl 2-aminopropanoate hydrochloride | 5557-81-3 | Benchchem [benchchem.com]
- 4. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 6. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzylamines [organic-chemistry.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protective Groups [organic-chemistry.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biomedres.us [biomedres.us]
How to improve yield when using benzyl 3-aminopropanoate hydrochloride
Welcome to the technical support resource for Benzyl 3-aminopropanoate Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the use of this versatile β-alanine building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and improve your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a key intermediate primarily used in the synthesis of pharmaceuticals and complex organic molecules.[1] Its bifunctional nature, possessing a primary amine and a benzyl-protected carboxylic acid, makes it an ideal building block for:
-
Peptide Synthesis: It serves as a source for incorporating β-alanine into peptide chains. β-peptides are unnatural oligomers that can exhibit unique structural properties and resistance to enzymatic degradation compared to their α-peptide counterparts.[2]
-
Medicinal Chemistry: The β-amino acid scaffold is a common motif in various bioactive molecules. This reagent is used to synthesize N-substituted derivatives for drug discovery programs.[1][3]
-
Prodrug Development: The benzyl ester can function as a prodrug moiety, which can improve the membrane permeability of a drug. In vivo, this group can be cleaved by esterases to release the active carboxylic acid.[1]
Q2: What are the critical storage and handling conditions for this reagent?
To ensure the integrity and reactivity of this compound, proper storage and handling are crucial.
-
Storage: The compound should be stored at 2-8°C under an inert gas atmosphere.[1] It is hygroscopic and sensitive to moisture, which can lead to hydrolysis of the ester.
-
Handling: Always handle the reagent in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[4] The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6][7]
Q3: Do I need to freebase the amine before my reaction?
Yes, in most cases. The amine exists as a hydrochloride salt, meaning the nitrogen is protonated and non-nucleophilic. To make it reactive for acylation or alkylation, you must add a non-nucleophilic base to the reaction mixture to neutralize the salt and generate the free primary amine.
Commonly used bases include:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base widely used in peptide coupling.
-
Triethylamine (TEA): Another common choice, though its smaller steric profile can sometimes lead to side reactions.
-
N-Methylmorpholine (NMM): A weaker base than DIPEA, often preferred in situations where racemization is a significant concern.[8]
An equivalent of base per equivalent of the hydrochloride salt is stoichiometrically required for neutralization. In practice, a slight excess of base is often used, especially if the reaction conditions are acidic.
Troubleshooting Guide: Low Yield & Side Reactions
Low yields are one of the most common frustrations in synthesis. Below, we address specific problems you might encounter when using this compound, particularly in peptide coupling reactions, and provide actionable solutions.
Problem 1: Low yield in an amide coupling reaction (e.g., with an N-protected amino acid).
Low coupling efficiency is a frequent issue and can stem from several sources.
-
Incomplete Activation of the Carboxylic Acid: The most critical step in amide bond formation is the activation of the carboxyl group of the coupling partner.[4] If the activating agent is inefficient or has degraded, the reaction will stall.
-
Steric Hindrance: While the primary amine of benzyl 3-aminopropanoate is relatively accessible, the coupling partner may be sterically bulky, slowing down the reaction kinetics.[9]
-
Poor Solubility: If any of the reactants (the free amine, the carboxylic acid, or the activated intermediate) are not fully dissolved in the reaction solvent, the reaction rate will be severely limited.
-
Premature Hydrolysis: The activated carboxylic acid intermediate can react with any trace water in the reaction, leading to the regeneration of the starting carboxylic acid and reducing the yield.
Caption: Troubleshooting logic for low coupling efficiency.
This protocol is a robust starting point for coupling a standard N-protected amino acid to benzyl 3-aminopropanoate.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected amino acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).
-
Amine Neutralization: Add this compound (1.0 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the salt. Stir for 5-10 minutes.
-
Activation and Coupling: Cool the mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. This removes the urea byproduct from EDC and unreacted starting materials.[10][11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Problem 2: Formation of an unexpected byproduct with a mass corresponding to the addition of another β-alanine unit.
This is a known side reaction that can occur under specific conditions, particularly when using certain additives.
The additive N-hydroxysuccinimide (HOSu), when used in peptide coupling, can undergo a Lossen rearrangement under condensation conditions. This rearrangement produces a β-alanine isocyanate intermediate, which can then react with the amine component, leading to the undesired incorporation of an extra β-alanine unit.[4][6]
Caption: HOSu-mediated side reaction pathway.
-
Avoid HOSu: When coupling with β-amino acids or in syntheses where this side reaction is observed, avoid using N-hydroxysuccinimide.
-
Use Alternative Additives: Switch to HOBt (1-Hydroxybenzotriazole) or OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate). These additives are highly effective at suppressing racemization and increasing coupling efficiency without being susceptible to the Lossen rearrangement.[1][4] Oxyma-based reagents also offer a superior safety profile, as they are not explosive like HOBt.[4][12]
Problem 3: Product purification is difficult due to streaking/tailing on the silica gel column.
This is a common issue when purifying compounds containing free amine groups.
Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine group of your product can interact strongly with these acidic sites via acid-base interactions or strong hydrogen bonding. This causes the product to "stick" to the stationary phase, leading to poor separation, broad peaks, and "tailing" on TLC plates and columns.[13]
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. This will prevent the strong interaction with your product.
-
Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., Ethyl Acetate/Hexane). This is the most common and effective solution.[13]
-
Pyridine: Can also be used, but its odor and higher boiling point make it less convenient.
-
-
Use Deactivated Silica: For highly sensitive compounds, you can use commercially available deactivated (neutral) silica gel or deactivate it yourself by treating standard silica gel with a base and then washing and drying it.
-
Alternative Purification: If chromatography remains challenging, consider recrystallization from an appropriate solvent system.
Data Summary Table
| Parameter | Recommended Condition | Rationale & Reference |
| Storage | 2-8°C, under inert gas | Prevents hydrolysis and degradation.[1] |
| Neutralization Base | DIPEA or NMM | DIPEA is a strong, hindered base. NMM is weaker and may reduce racemization.[8] |
| Coupling Reagent | EDC, DIC, HATU, HBTU | Carbodiimides (EDC, DIC) require additives. Onium salts (HATU, HBTU) are more potent for difficult couplings.[4][9] |
| Coupling Additive | HOBt, OxymaPure | Suppresses racemization and increases reaction rate.[1][12] Avoid HOSu to prevent side reactions.[4][6] |
| Solvent | Anhydrous DCM, DMF, NMP | Polar aprotic solvents are generally effective. Ensure dryness to prevent hydrolysis of activated species.[11] |
| Purification Modifier | 0.5-1% Triethylamine in eluent | Neutralizes acidic silica gel to prevent product tailing.[13] |
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. chimia.ch [chimia.ch]
- 7. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing racemization during coupling with benzyl 3-aminopropanoate hydrochloride
Topic: Preventing Racemization During Coupling with Benzyl 3-aminopropanoate Hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate and eliminate racemization during the critical step of peptide coupling, specifically when using this compound. Our goal is to ensure the stereochemical integrity of your synthetic peptides, a cornerstone of their biological function and therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What exactly is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical purity at the chiral alpha-carbon of an amino acid during the synthesis process.[1] It results in the conversion of a pure L- or D-amino acid into a mixture of both L- and D-enantiomers.[1] During peptide bond formation, the activated L-amino acid, for instance, can inadvertently be converted to its D-form, leading to the incorporation of the incorrect stereoisomer into the growing peptide chain. This epimerization event is the microscopic cause, while racemization is the observed outcome of a mixture of stereoisomers.[2]
Q2: Why is preventing racemization so critical for my research?
A2: The three-dimensional structure of a peptide is fundamental to its biological activity. The precise stereochemistry of each amino acid residue dictates the peptide's folding, receptor binding affinity, and enzymatic stability. The presence of even small amounts of diastereomeric impurities (peptides containing one or more inverted stereocenters) can dramatically reduce or completely abolish the desired biological effect and complicate purification and analysis.[1]
Q3: What are the primary chemical pathways that lead to racemization during coupling?
A3: The predominant mechanism involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3][4] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The activated carbonyl is susceptible to intramolecular attack by the adjacent amide oxygen, forming the five-membered oxazolone ring.[5] The proton on the alpha-carbon of this intermediate is highly acidic and can be readily abstracted by a base.[1][2] The resulting planar, achiral intermediate can then be re-protonated from either face, scrambling the stereochemistry. Subsequent attack by the amine component (e.g., benzyl 3-aminopropanoate) on this achiral ring produces a mixture of the desired L-peptide and the undesired D-diastereomer.[5] A secondary, less common mechanism is the direct abstraction of the alpha-proton by a base from the activated amino acid.[3][6]
Q4: My amine component is this compound. Does the hydrochloride salt present a special challenge?
A4: Yes, it does. This compound is a salt, meaning the nucleophilic amine group is protonated and non-reactive.[7][8] To initiate the coupling reaction, you must add at least one equivalent of a tertiary base (e.g., NMM, DIPEA) to neutralize the hydrochloride and liberate the free amine.[9] This mandatory addition of base increases the overall basicity of the reaction environment, which can significantly accelerate the rate of racemization via the mechanisms described above.[3] Therefore, the choice of this neutralizing base, in addition to any base required for the coupling reagent itself, becomes a critical parameter to control.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses the common problem of detecting diastereomeric impurities after coupling an N-protected amino acid with benzyl 3-aminopropanoate.
Problem: Chiral HPLC or NMR analysis of my crude product shows a significant percentage of the undesired diastereomer.
Potential Cause 1.1: Inappropriate Coupling Reagent Selection
Expertise & Experience: The coupling reagent's primary role is to activate the carboxylic acid, but its structure dictates the nature of the active intermediate and its susceptibility to racemization. Standard carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used alone, generate highly reactive O-acylisourea intermediates that are notoriously prone to oxazolone formation.[10][11]
Trustworthiness (Self-Validating System):
-
Solution 1 (Recommended): Switch to an onium (uronium/aminium) or phosphonium salt-based reagent. Reagents like HATU , HBTU , and COMU (uronium/aminium) or PyBOP and PyAOP (phosphonium) are designed for high coupling efficiency and rapid reaction rates, which inherently reduces the time the activated amino acid is susceptible to racemization.[9][12][13] HATU and COMU are often considered superior for challenging couplings.[12][13]
-
Solution 2 (Cost-Effective Alternative): If using a carbodiimide like DIC, it is essential to use it in combination with a racemization-suppressing additive. Never use carbodiimides alone for chiral amino acids. See Cause 1.3 below.
Potential Cause 1.2: Incorrect Choice or Excess of Base
Expertise & Experience: The base is often the primary culprit in racemization. Its function is twofold: to neutralize the incoming this compound and, in the case of onium/phosphonium reagents, to facilitate the activation of the carboxylic acid.[6][9] A base that is too strong or sterically unhindered (e.g., triethylamine, TEA) will readily abstract the acidic alpha-proton from the oxazolone intermediate, promoting racemization.[3]
Trustworthiness (Self-Validating System):
-
Solution 1 (Weaker Base): Replace strong or moderately strong bases like DIPEA (pKa ~10.1) with a weaker base such as N-methylmorpholine (NMM) (pKa ~7.4).[3][9][13]
-
Solution 2 (Sterically Hindered Base): For particularly sensitive couplings, a sterically bulky base like 2,4,6-collidine (pKa ~7.4) can be highly effective. Its steric hindrance makes it a poor nucleophile but an effective proton scavenger, and it has been shown to produce minimal racemization.[3]
-
Solution 3 (Stoichiometry Control): Use the minimum amount of base required. For carbodiimide couplings, this is typically 1 equivalent to neutralize the hydrochloride salt. For onium salt couplings, follow the manufacturer's recommendation, typically 2-3 equivalents in total.
Potential Cause 1.3: Absence or Inefficiency of Additives
Expertise & Experience: Additives are acidic molecules that function as "traps" for the highly reactive activated intermediate. When using carbodiimides, the O-acylisourea intermediate rapidly reacts with the additive to form an active ester (e.g., an OBt, OAt, or Oxyma ester). These active esters are more stable and significantly less prone to cyclizing into the problematic oxazolone.[3][10][11]
Trustworthiness (Self-Validating System):
-
Solution 1 (Superior Additives): While 1-hydroxybenzotriazole (HOBt) is the classic additive, modern reagents offer superior performance in suppressing racemization. It is highly recommended to use OxymaPure® (Oxyma) or 1-hydroxy-7-azabenzotriazole (HOAt) .[13][14] Their electronic properties make them more effective at preventing racemization.[14]
-
Solution 2 (Protocol Adherence): Always use the additive in a 1:1 molar ratio with the coupling reagent (e.g., 1.1 eq DIC, 1.1 eq Oxyma).
Potential Cause 1.4: Elevated Reaction Temperature
Expertise & Experience: Like most chemical reactions, the rate of racemization is temperature-dependent. Running coupling reactions at elevated temperatures to overcome steric hindrance or accelerate slow reactions can inadvertently increase the rate of epimerization.[9]
Trustworthiness (Self-Validating System):
-
Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C by pre-chilling the solutions in an ice bath before mixing. Allow the reaction to slowly warm to room temperature over several hours.[15] This minimizes the energy available for the racemization pathway while still allowing the desired amide bond formation to proceed to completion.
Data Presentation: Comparison of Coupling Strategies
The following table provides a qualitative summary of common coupling strategies and their relative risk of inducing racemization.
| Coupling Reagent(s) | Additive | Base | Relative Racemization Risk | Key Considerations |
| DIC or DCC | None | NMM/DIPEA | Very High | Not recommended for chiral amino acids.[10] |
| DIC or DCC | HOBt | NMM/DIPEA | Moderate | A classic method, but can be improved.[9][10] |
| DIC or DCC | HOAt or Oxyma | NMM | Low | Excellent, cost-effective choice for minimizing racemization.[13][14] |
| HBTU / TBTU | Internal (HOBt) | DIPEA / NMM | Low-Moderate | Effective, but can be outperformed by newer reagents. |
| HATU or COMU | Internal (HOAt/Oxyma) | NMM / DIPEA | Very Low | Highly recommended for sensitive or sterically hindered amino acids.[12][13] |
| PyBOP / PyAOP | None | NMM / DIPEA | Very Low | Excellent reagents; PyAOP is often superior to PyBOP.[11][12] |
Visualizations: Mechanisms and Workflows
Caption: The Oxazolone mechanism, the primary pathway for racemization during peptide coupling.
Caption: Decision flowchart for selecting a racemization-suppressing coupling strategy.
Recommended Experimental Protocols
The following are starting-point protocols. Optimization may be required based on the specific amino acid being coupled.
Protocol 1: DIC/Oxyma Mediated Coupling (Low Racemization, Cost-Effective)
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and OxymaPure® (1.1 eq) in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath.
-
Amine Neutralization: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and cool to 0 °C. Add N-methylmorpholine (NMM) (1.1 eq) and stir for 5-10 minutes.
-
Activation: To the solution from Step 1, add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise. Stir at 0 °C for 5-10 minutes.
-
Coupling: Transfer the neutralized amine solution from Step 2 to the activated acid solution from Step 3.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter to remove the diisopropylurea byproduct. Proceed with standard aqueous workup and purification.
Protocol 2: HATU Mediated Coupling (High Efficiency, Minimal Racemization)
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq), HATU (1.0 eq), and this compound (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C.
-
Initiation: Slowly add N-methylmorpholine (NMM) (2.2 eq) to the cooled solution. Note: The base is added last to initiate the reaction after all components are mixed.
-
Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. The coupling is often complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Workup: Proceed with standard aqueous workup and purification.
By carefully selecting your coupling reagents, additives, base, and controlling the reaction temperature, you can effectively prevent racemization and ensure the synthesis of high-purity peptides for your research.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. biosynce.com [biosynce.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. benchchem.com [benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Synthesized with Benzyl 3-Aminopropanoate Hydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals facing the unique challenges of purifying peptides synthesized using benzyl 3-aminopropanoate hydrochloride. The incorporation of this non-natural, benzyl-protected β-alanine building block can significantly alter peptide characteristics, necessitating specialized purification strategies. This guide provides in-depth troubleshooting advice, validated protocols, and expert insights to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: How does incorporating a benzyl-protected β-alanine affect my peptide's behavior in reverse-phase HPLC?
A1: The benzyl ester is a bulky, hydrophobic protecting group.[1][2] Its presence will significantly increase the overall hydrophobicity of your peptide. This leads to a longer retention time on a reverse-phase HPLC column (like a C18) compared to its unprotected or non-modified counterpart.[1] While this increased retention can be advantageous for separating the target peptide from more polar, synthesis-related impurities like deletion sequences, it can also cause issues with solubility and aggregation.[2]
Q2: What are the most common impurities to expect when using benzyl 3-aminopropanoate?
A2: Besides the typical impurities from solid-phase peptide synthesis (SPPS) such as deletion and truncated sequences, you should specifically watch for:
-
Incompletely Deprotected Peptide: The most challenging impurity is often the peptide with the benzyl group still attached after the final cleavage step. This impurity will be very close in hydrophobicity to the target peptide, making it difficult to separate via RP-HPLC.
-
Byproducts from Cleavage: The final deprotection step to remove the benzyl group, often using strong acids like HF or catalytic hydrogenation, can generate reactive intermediates (e.g., benzyl cations).[3][4] These can modify sensitive amino acid residues (like Tryptophan or Methionine) on your peptide, creating new, distinct impurities.
-
Aggregation Products: The increased hydrophobicity imparted by the benzyl group can promote peptide aggregation, which may appear as broad or tailing peaks in the chromatogram.[2]
Q3: Is the benzyl ester group stable under standard HPLC conditions?
A3: Yes, the benzyl ester is generally stable to the acidic conditions (e.g., 0.1% trifluoroacetic acid - TFA) typically used in standard reverse-phase HPLC for peptide purification.[1] This stability allows for the purification of the benzyl-protected peptide before proceeding to the final deprotection step, which can be a strategic advantage.
Q4: Should I remove the benzyl protecting group before or after initial purification?
A4: This is a critical strategic decision.
-
Purify First, then Deprotect: This approach is often preferred. Purifying the larger, more hydrophobic benzyl-protected peptide can effectively separate it from smaller, more polar synthesis impurities. The subsequent deprotection reaction is then performed on a much cleaner substrate, simplifying the final purification step.
-
Deprotect First, then Purify: This approach is taken when the benzyl-protected peptide has extremely poor solubility or a high tendency to aggregate. By removing the hydrophobic benzyl group first, the resulting peptide may be easier to handle. However, this means you will be purifying the final peptide from all synthesis and cleavage-related impurities simultaneously, which can be more challenging.
Purification Strategy Workflow
The following diagram outlines a logical workflow for deciding on the appropriate purification strategy for your peptide.
Caption: Decision workflow for peptide purification strategy.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of peptides synthesized with benzyl 3-aminopropanoate.
| Problem | Possible Causes | Solutions & Explanations |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The high hydrophobicity of the benzyl group promotes self-assembly and aggregation.[2] 2. Secondary Interactions: Ionic interactions between the peptide and residual silanols on the HPLC column can cause tailing. 3. Column Overload: Injecting too much sample for the column's capacity. | 1. Modify Sample Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[2] 2. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates.[1] 3. Adjust Mobile Phase: Ensure 0.1% TFA is present in both mobile phases to minimize silanol interactions by protonating acidic residues.[1] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume. |
| Co-elution of Target Peptide and Impurities | 1. Incomplete Deprotection: The benzyl-protected precursor is often the closest eluting impurity to the final deprotected peptide. 2. Hydrophobic Impurities: Other synthesis-related impurities may have similar hydrophobicity to your target peptide. | 1. Use a Shallow Gradient: A slower, more gradual gradient (e.g., 0.5% B/min) can improve the resolution of closely eluting species.[1] 2. Change Mobile Phase pH: If purification is done after deprotection, changing the pH (if your column allows) can alter the charge state of the peptide and impurities, changing their retention times.[5] 3. Employ Orthogonal Chromatography: Use a different separation technique, like Ion-Exchange Chromatography (IEX), before the RP-HPLC step. IEX separates based on charge, providing a powerful secondary purification mechanism.[6] |
| Low Yield / Poor Recovery | 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent or may precipitate on the column upon injection.[2] 2. Irreversible Adsorption: Highly hydrophobic peptides can stick irreversibly to the column matrix. | 1. Optimize Sample Solvent: Test solubility in various solvents (DMSO, DMF, Acetonitrile, Guanidine HCl) to find the best one for your peptide.[2] 2. Increase Initial Organic %: Start your HPLC gradient with a higher percentage of organic solvent (e.g., 20-30% Acetonitrile) to prevent the peptide from precipitating at the head of the column.[2] 3. Column Wash: After the run, wash the column with a strong solvent (e.g., 100% isopropanol) to elute strongly bound material. |
| Unexpected Peaks in Chromatogram | 1. Byproducts from Deprotection: Benzyl cations generated during acidic cleavage can alkylate electron-rich side chains (e.g., Trp, Met).[3] 2. Standard SPPS Impurities: Deletion sequences, truncated peptides, or products of side-chain protecting group migration are common.[7][8] | 1. Use Scavengers: During the benzyl group cleavage step, always include a cocktail of scavengers (e.g., anisole, dimethylsulfide, p-thiocresol) to trap reactive intermediates.[3] 2. LC-MS Analysis: Use mass spectrometry to identify the masses of the impurity peaks. This is crucial for correlating them with expected side products (e.g., M+76 for a benzyl addition) and optimizing the synthesis or cleavage steps. |
Experimental Protocols
Protocol 1: Preparative RP-HPLC of Benzyl-Protected Peptide
This protocol outlines a general method for the initial purification of the crude, benzyl-protected peptide after cleavage from the resin.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of your crude lyophilized peptide.
-
Add a minimal volume of HPLC-grade DMSO or DMF to fully dissolve the peptide (e.g., 200-500 µL). Sonicate briefly if necessary.
-
Dilute the dissolved peptide with mobile phase A (0.1% TFA in water) to a final concentration of ~10 mg/mL. Ensure the solution remains clear. If precipitation occurs, you may need to increase the ratio of organic solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 silica column, 5-10 µm particle size, 100-300 Å pore size. A preparative scale column (e.g., 21.2 x 250 mm) is appropriate.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: Dependent on column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).
-
Detection: 220 nm and 280 nm.
-
Gradient: Because the peptide is hydrophobic, a higher starting percentage of B and a shallow gradient are recommended.
-
Scouting Run: 5-95% B over 30 minutes to determine the elution point.
-
Preparative Run: A focused, shallow gradient around the elution point observed in the scouting run. For example, if the peptide elutes at 60% B, use a gradient of 45-75% B over 60 minutes.
-
-
-
Fraction Collection & Analysis:
-
Collect fractions (e.g., 5-10 mL) across the main peak.
-
Analyze each fraction for purity using analytical RP-HPLC and for mass confirmation using LC-MS.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified, benzyl-protected peptide.
-
Protocol 2: Post-Purification Benzyl Group Cleavage via Catalytic Transfer Hydrogenation
This method is an alternative to strong acids like HF for removing the benzyl group.[9]
-
Reaction Setup:
-
Dissolve the purified, benzyl-protected peptide in a suitable solvent. Formic acid is often used as it serves as both solvent and hydrogen donor.[9] Acetic acid or methanol can also be used.
-
Place the solution in a round-bottom flask with a stir bar.
-
Carefully add the catalyst: 10% Palladium on carbon (Pd/C), typically at a 1:1 weight ratio with the peptide.
-
Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere or add the solvent to the catalyst first.
-
-
Reaction Execution:
-
If using a solvent other than formic acid, add a hydrogen donor like ammonium formate or formic acid (several equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by analytical HPLC/LC-MS. Look for the disappearance of the starting material peak and the appearance of the deprotected product peak (which will have a significantly earlier retention time). The reaction is typically complete in 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the Pd/C catalyst by filtering the reaction mixture through a pad of Celite. Wash the Celite pad with the reaction solvent to ensure full recovery.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue contains the deprotected peptide. It can be dissolved in water/acetonitrile and lyophilized.
-
-
Final Purification:
-
Perform a final "polishing" run on RP-HPLC to remove any minor impurities from the cleavage reaction and to perform a salt exchange if necessary. A rapid gradient is usually sufficient for this step.
-
Protocol 3: Orthogonal Purification Using IEX followed by RP-HPLC
This two-dimensional approach is highly effective for complex crude mixtures where RP-HPLC alone is insufficient.[6]
-
Step 1: Ion-Exchange Chromatography (IEX)
-
Column Selection: Choose a cation-exchange (CIEX) column for basic peptides (pI > 7) or an anion-exchange (AIEX) column for acidic peptides (pI < 7).
-
Sample Preparation: Dissolve the crude peptide in the IEX starting buffer (e.g., 20 mM phosphate buffer, pH 6.0 for CIEX). Ensure the pH is at least 1 unit away from the peptide's isoelectric point (pI) to ensure it is charged and will bind to the column.
-
Elution: Elute the peptide using a salt gradient (e.g., 0-1.0 M NaCl over 30-60 minutes).
-
Fraction Collection: Collect fractions and screen them using analytical RP-HPLC or mass spectrometry to identify those containing the target peptide.
-
Desalting: Pool the IEX fractions containing the product. This sample must be desalted before the next step. This can be done using a C18 solid-phase extraction (SPE) cartridge or via a rapid RP-HPLC run with a steep gradient.
-
-
Step 2: Reversed-Phase HPLC (RP-HPLC)
-
Take the desalted, IEX-purified peptide and subject it to the standard preparative RP-HPLC protocol as described in Protocol 1 .
-
Since the IEX step has already removed many impurities with different charge properties, the RP-HPLC separation will be much cleaner, allowing for better resolution of remaining hydrophobic impurities.
-
References
Benzyl 3-aminopropanoate hydrochloride stability issues and proper storage
Welcome to the technical support center for Benzyl 3-aminopropanoate hydrochloride (CAS: 99616-43-0). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and ensure the proper storage and handling of this valuable synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry and pharmaceutical development, often utilized in the synthesis of local anesthetics, prodrugs, and other bioactive molecules[1]. Its structure, featuring a benzyl ester and an amine hydrochloride, provides versatile reactivity. However, these same functional groups are susceptible to specific degradation pathways, making proper storage and handling critical to maintain its purity and ensure experimental success. This guide provides in-depth answers to frequently asked questions and troubleshooting workflows to address the stability challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[2][3]. For maximum shelf life, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended[1]. The most critical factor to control is moisture, as the compound is susceptible to hygroscopicity.
Q2: Is this compound hygroscopic? What happens if it absorbs water?
A2: Yes, as an amine hydrochloride salt, it has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere[4][5]. If the compound absorbs water, it can lead to several issues:
-
Physical Changes: The powder may clump or cake, making it difficult to handle and weigh accurately.
-
Chemical Degradation: The presence of water can facilitate the hydrolysis of the benzyl ester, leading to the formation of 3-aminopropanoic acid and benzyl alcohol. This degradation compromises the purity of the material.
Q3: What are the primary degradation pathways for this compound?
A3: The main chemical stability concern is the hydrolysis of the benzyl ester functional group. This reaction can be catalyzed by both acidic and basic conditions, although benzyl esters are generally more stable than simple alkyl esters. The presence of moisture significantly increases the risk of hydrolysis[4]. While stable as a solid when kept dry, prolonged exposure to humid conditions or storage in non-anhydrous solvents can lead to degradation.
Q4: How can I tell if my sample of this compound has degraded?
A4: Signs of degradation can be both physical and chemical:
-
Visual Inspection: The appearance of the solid may change from a white crystalline powder to a clumpy or discolored substance.
-
Melting Point: The melting point of pure this compound is typically in the range of 100-101°C. A broadened or depressed melting point range can indicate the presence of impurities from degradation.
-
Analytical Characterization: The most reliable way to assess purity is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method to detect the presence of degradation products like benzyl alcohol and 3-aminopropanoic acid[6][7][8]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities.
Q5: What solvents are recommended for dissolving this compound for experimental use?
A5: The choice of solvent depends on the specific application. For reactions, it is crucial to use anhydrous (dry) solvents to prevent hydrolysis. Common solvents for similar compounds include methanol, ethanol, and dichloromethane. Always ensure your solvents are of high purity and low water content. When preparing solutions for storage, it is generally not recommended to store them for extended periods, especially in protic or aqueous-based solvents. If a solution must be stored, use an anhydrous aprotic solvent and keep it under an inert atmosphere at a low temperature.
Troubleshooting Guides
This section provides structured guidance for common experimental issues related to the stability of this compound.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
If you are experiencing lower-than-expected yields or observing unexpected byproducts in your reaction, consider the purity of your starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Causality Explained:
-
Purity Check: The first step is to validate the integrity of your starting material. Hydrolysis products (3-aminopropanoic acid and benzyl alcohol) can interfere with subsequent reactions.
-
Storage Review: If the material is impure, improper storage is a likely cause. Amine hydrochlorides can be hygroscopic, and absorbed moisture can initiate degradation[4][5].
-
Reaction Conditions: If the starting material is pure, the reaction conditions themselves may be introducing water or are otherwise incompatible, leading to in-situ degradation.
Issue 2: Material Appears Clumpy, Discolored, or Has a Low Melting Point
These physical changes are strong indicators of degradation, likely due to moisture absorption.
Recommended Actions:
| Observation | Potential Cause | Recommended Action |
| Powder is clumpy or sticky | Hygroscopicity (water absorption) | Dry the material under high vacuum. Confirm purity via HPLC or NMR before use. If purity is compromised, consider recrystallization or acquiring a new batch. |
| Discoloration (e.g., yellowing) | Oxidation or other degradation pathways | Discoloration often indicates significant impurity. It is highly recommended to assess purity analytically. Use of discolored material is not advised without purification. |
| Melting point is broad or depressed | Presence of impurities | This confirms that the sample is not pure. The impurities are likely the result of hydrolysis. Follow the steps for clumpy powder. |
Experimental Protocols
Protocol 1: Small-Scale Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or formic acid) in water.
-
Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. This results in a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm and 254 nm
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Analysis:
-
Inject a blank (diluent) followed by your sample.
-
The main peak corresponds to this compound. Degradation products like benzyl alcohol will have a different retention time. Calculate the area percent of the main peak to estimate purity.
-
Self-Validation:
-
Spike a sample with a small amount of benzyl alcohol to confirm the retention time of this potential impurity.
-
Run a stressed sample (e.g., a sample dissolved in water and heated gently) to observe the formation of degradation peaks.
Protocol 2: Best Practices for Handling and Weighing
Caption: Recommended workflow for handling the solid compound.
Causality Explained:
-
Equilibration: Opening a cold container in a warmer, humid lab will cause atmospheric moisture to condense on the cold solid. Allowing it to warm to room temperature first prevents this.
-
Speed and Environment: Minimizing the time the compound is exposed to the atmosphere reduces the opportunity for moisture absorption.
-
Inert Gas Purge: Replacing the air in the container's headspace with a dry, inert gas prevents moisture and oxygen from interacting with the compound during storage[1].
References
- 1. This compound [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. capotchem.cn [capotchem.cn]
- 5. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of Benzyl Esters in the Presence of Other Protecting Groups
Welcome to the technical support center for optimizing the cleavage of benzyl (Bn) esters. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced challenge of selectively deprotecting a carboxylic acid without compromising other sensitive protecting groups within a complex molecule. Here, we synthesize technical accuracy with field-proven insights to help you navigate your synthetic challenges with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving a benzyl ester, and what is the underlying mechanism?
The most common and robust method for benzyl ester deprotection is catalytic hydrogenolysis .[1][2][3] This reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas (H₂), catalyzed by a transition metal, typically palladium on carbon (Pd/C).[1] The process yields the desired carboxylic acid and toluene as a volatile and easily removable byproduct.[1] The general mechanism involves the adsorption of both the benzyl ester and hydrogen onto the palladium surface, facilitating the cleavage of the C-O bond.[4]
Other significant methods include:
-
Catalytic Transfer Hydrogenation (CTH): A milder alternative to using pressurized hydrogen gas, CTH employs a hydrogen donor molecule, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, in the presence of a palladium catalyst.[1][4][5] This can be particularly advantageous for standard laboratory setups.[6]
-
Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave benzyl esters, typically through an SN1-type mechanism involving a stable benzyl cation.[2][7] This method is suitable for substrates that are sensitive to hydrogenation but stable under acidic conditions.[2]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), and boron trichloride (BCl₃) can also effect benzyl ester cleavage.[7][8][9] These reagents can offer unique selectivity profiles.
Q2: How can I selectively cleave a benzyl ester without removing a tert-butyloxycarbonyl (Boc) group?
This is a classic challenge in peptide synthesis. Since Boc groups are highly acid-labile, conditions must be chosen to avoid their cleavage.
-
Recommended Method: Catalytic Hydrogenolysis. Standard catalytic hydrogenolysis (H₂, Pd/C) is the method of choice as it is performed under neutral conditions and is highly selective for benzyl group removal over the acid-sensitive Boc group.[10]
-
Avoid: Strongly acidic conditions (e.g., TFA, HCl) will readily cleave the Boc group.[11][12]
Q3: What is the relative reactivity of benzyl esters versus benzyloxycarbonyl (Cbz or Z) groups under hydrogenolysis conditions? Can I achieve selectivity?
Both benzyl esters and Cbz groups are removed by catalytic hydrogenolysis. Generally, benzyl esters are more readily cleaved than Cbz groups. However, achieving high selectivity can be challenging and is often substrate-dependent.
Some strategies to favor benzyl ester cleavage over Cbz include:
-
Careful Reaction Monitoring: Following the reaction closely by TLC or LC-MS and stopping it as soon as the benzyl ester is consumed can sometimes provide the desired product before significant Cbz cleavage occurs.
-
Catalyst Modification: Using specific catalysts, such as a palladium-fibroin catalyst (Pd/Fib), has been shown to suppress the hydrogenolysis of N-Cbz groups while allowing for the reduction of other functionalities.
Q4: My molecule contains a benzyl ester and a silyl ether (e.g., TBDMS, TIPS). Which deprotection method should I use?
Silyl ethers are generally stable to hydrogenolysis but are cleaved by acid.
-
Recommended Method: Catalytic Hydrogenolysis. This method is ideal as it will leave the silyl ether intact.
-
Alternative Method: Lewis acid conditions can sometimes be employed, but selectivity can be an issue. For instance, BCl₃·SMe₂ has been used to cleave benzyl ethers in the presence of silyl ethers, suggesting it may be compatible with benzyl esters as well.[13]
-
Avoid: Strongly acidic conditions (e.g., TFA) will cleave most silyl ethers.
Q5: Are there any metal-free options for benzyl ester deprotection?
Yes, while less common, some metal-free methods have been developed. These can be particularly useful when trace metal contamination is a concern or when the substrate is incompatible with hydrogenation catalysts.
-
Photocatalysis: Visible-light-mediated methods using an organophotocatalyst can cleave benzyl groups under mild conditions.[14] For example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst under photoirradiation has been shown to be effective.[15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction/ Stalled Hydrogenolysis | 1. Catalyst Inactivation/Poisoning: The palladium catalyst can be poisoned by sulfur-containing functional groups (e.g., thiols, thioethers) or sometimes by strongly coordinating amines.[4][16] 2. Poor Catalyst Quality: The catalyst may be old or from a poor-quality batch. 3. Insufficient Hydrogen: The hydrogen balloon may have a leak, or in the case of CTH, the hydrogen donor may be depleted. 4. Mass Transfer Limitations: Inadequate stirring can prevent efficient interaction between the substrate, catalyst, and hydrogen.[16] | 1. Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can be effective.[1] 2. Use a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C and can be effective for stubborn deprotections.[1][2] 3. Ensure a Fresh Hydrogen Source: Use a fresh hydrogen balloon or add more of the hydrogen donor in CTH. 4. Improve Agitation: Ensure vigorous stirring to maintain the catalyst in suspension.[1] |
| Loss of Other Protecting Groups | 1. Incorrect Method Selection: Using acidic conditions in the presence of acid-labile groups (e.g., Boc, silyl ethers). 2. Over-reduction: In hydrogenolysis, other reducible groups like alkenes, alkynes, or nitro groups may also be reduced.[4] | 1. Consult a Compatibility Chart: Before starting, ensure your chosen method is orthogonal to the other protecting groups present. 2. Use Catalytic Transfer Hydrogenation: CTH can sometimes offer better selectivity. Using a hydrogen donor like 1,4-cyclohexadiene can limit the availability of hydrogen, potentially preserving other reducible groups.[4] 3. Catalyst Additives: In some cases, additives like pyridine or ammonia can inhibit the hydrogenolysis of benzyl ethers while allowing other reductions to proceed, showcasing the tunability of these reactions.[17][18][19] |
| Formation of Side Products | 1. Benzylation of Scavengers: In acid-catalyzed cleavage, the released benzyl cation can alkylate electron-rich aromatic rings or other nucleophiles if not properly scavenged. 2. Saturation of Aromatic Rings: Under harsh hydrogenolysis conditions (high pressure/temperature), the aromatic ring of the benzyl group or other aromatic moieties in the molecule can be hydrogenated. | 1. Use a Cation Scavenger: When using strong acids like TFA, always include a scavenger such as anisole or triethylsilane to trap the benzyl cation.[7] 2. Optimize Hydrogenolysis Conditions: Use atmospheric pressure of hydrogen and room temperature whenever possible.[1] A catalyst pre-treatment strategy can also suppress unwanted hydrogenation of aromatic rings.[20] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis
This is the most common method for benzyl ester deprotection.[2]
-
Preparation: Dissolve the benzyl ester substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) to a concentration of approximately 0.1 M in a round-bottom flask.[1][2]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 10 mol% with respect to the substrate.[1][2]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[2]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Wash the Celite® pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can be purified further if necessary.[1]
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
A convenient alternative that avoids the use of hydrogen gas.[6]
-
Preparation: Dissolve the benzyl ester substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[1]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[1][6]
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1][6]
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.[1]
-
Isolation: Wash the filter cake with a small amount of methanol. Combine the filtrates and remove the solvent under reduced pressure.[1] The crude product can be purified by recrystallization or chromatography.[1]
Protocol 3: Acid-Catalyzed Cleavage with TFA
Suitable for substrates that are sensitive to hydrogenation.
-
Preparation: Dissolve the benzyl ester substrate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Scavenger Addition: Add a cation scavenger, such as anisole or triethylsilane (1.1 - 2.0 eq).
-
Acid Addition: Cool the solution in an ice bath and slowly add trifluoroacetic acid (TFA, typically 5-10 equivalents).[2][6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
Isolation: The crude product can then be purified by standard methods.
Data Presentation
Table 1: Comparison of Common Deprotection Methods for Benzyl Esters
| Method | Reagents & Conditions | Advantages | Disadvantages | Compatibility Notes |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH/EtOH/EtOAc, RT[1] | Clean reaction, volatile byproduct (toluene), mild conditions.[1] | Requires H₂ gas, catalyst can be pyrophoric, catalyst poisoning by sulfur compounds.[4] | Orthogonal to Boc, most silyl ethers, and other acid-labile groups. May reduce alkenes, alkynes, nitro groups.[4] |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium formate or formic acid, 10% Pd/C, MeOH, reflux[1][21] | Avoids H₂ gas, convenient for lab scale.[1][6] | Requires heating, donor byproducts may complicate work-up. | Similar to catalytic hydrogenolysis, can sometimes offer improved selectivity.[5] |
| Acid-Catalyzed Cleavage | TFA, DCM, RT[6] | Useful for substrates with hydrogenation-sensitive groups. | Harshly acidic, requires inertness to strong acid.[6] | Cleaves acid-labile groups like Boc, t-butyl esters, and silyl ethers.[7][22] |
| Lewis Acid-Mediated Cleavage | SnCl₄, DCM, RT[9] | Can offer unique selectivity. | Lewis acids are moisture-sensitive, stoichiometry can be critical. | Selectivity is highly dependent on the specific Lewis acid and substrate. SnCl₄ can be selective for benzyl esters over benzyl ethers and Cbz groups.[8][9] |
Visualizations
Caption: Decision tree for selecting a benzyl ester deprotection method.
Caption: Simplified workflow of catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Benzyl Ethers [organic-chemistry.org]
- 18. Benzyl Esters [organic-chemistry.org]
- 19. Cbz-Protected Amino Groups [organic-chemistry.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. chemistry.mdma.ch [chemistry.mdma.ch]
- 22. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Technical Guide to Beta-Alanine Esters in Peptide Synthesis: A Comparative Analysis of Benzyl 3-aminopropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide chemistry, the incorporation of non-proteinogenic amino acids like β-alanine is a critical strategy for designing peptides with enhanced stability, novel secondary structures, and unique therapeutic properties. The choice of a C-terminal protecting group for β-alanine is a pivotal decision that dictates the synthetic strategy and impacts overall efficiency and purity. This guide provides an in-depth comparison of Benzyl 3-aminopropanoate hydrochloride against other commonly employed β-alanine esters—specifically the methyl, ethyl, and tert-butyl esters—in the context of peptide synthesis.
The Strategic Role of C-Terminal Protection in Peptide Synthesis
The protection of the C-terminal carboxylic acid of an amino acid is fundamental in peptide synthesis to prevent unwanted side reactions, such as self-polymerization, during the activation of the N-terminal amino acid for coupling.[1] An ideal ester protecting group should be stable throughout the chain elongation process and selectively cleavable under conditions that do not compromise the integrity of the peptide or other protecting groups.[2] The selection of this "permanent" C-terminal protection is intrinsically linked to the "temporary" Nα-protecting group strategy, most commonly the acid-labile tert-Butoxycarbonyl (Boc) group or the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.
Comparative Analysis of β-Alanine Esters
The performance of a β-alanine ester in peptide synthesis is governed by a balance of factors including steric hindrance, stability to coupling and deprotection conditions, and the conditions required for its final cleavage. While direct, side-by-side quantitative studies comparing the coupling efficiencies of these specific β-alanine esters are not extensively documented in the literature, a robust comparison can be made based on well-established principles of physical organic chemistry and peptide synthesis.
Key Performance Parameters
| Parameter | Methyl Ester | Ethyl Ester | Benzyl Ester (Product of Interest) | tert-Butyl Ester |
| Structure | -CH₃ | -CH₂CH₃ | -CH₂C₆H₅ | -C(CH₃)₃ |
| Relative Steric Hindrance | Low | Low | Moderate | High |
| Primary Synthetic Route | Solution-Phase | Solution-Phase | Solution-Phase & Boc-SPPS | Fmoc-SPPS |
| Stability to Nα-Deprotection | Stable to mild acid (TFA) and base (piperidine) | Stable to mild acid (TFA) and base (piperidine) | Stable to mild acid (TFA) and base (piperidine) | Stable to base (piperidine); Labile to acid (TFA) |
| Final Cleavage Conditions | Saponification (e.g., NaOH, LiOH) | Saponification (e.g., NaOH, LiOH) | Strong Acid (HF, TFMSA) or Catalytic Hydrogenolysis (H₂/Pd-C)[3][4] | Strong/Moderate Acid (HF, TFA)[5] |
| Compatibility | Compatible with Boc and Fmoc strategies, but cleavage is not orthogonal to many side-chain protecting groups. | Compatible with Boc and Fmoc strategies, but cleavage is not orthogonal to many side-chain protecting groups. | Ideal for Boc/Bzl strategy . Orthogonal to Fmoc strategy if cleaved by hydrogenolysis. | Ideal for Fmoc/tBu strategy . Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Key Advantage | Simple, low steric hindrance. | Simple, low steric hindrance. | High stability; versatile cleavage options. | Facile cleavage with standard TFA cocktail. |
| Key Disadvantage | Basic cleavage conditions can cause racemization and other side reactions. | Basic cleavage conditions can cause racemization and other side reactions. | Requires harsh strong acids (HF) or catalyst-based hydrogenolysis for cleavage. | Unsuitable for Boc strategy due to acid lability. |
Causality Behind Experimental Choices
-
Methyl and Ethyl Esters : These small alkyl esters present minimal steric hindrance during the coupling step, which can be advantageous. However, their removal via saponification (strong base) is often incompatible with complex peptide synthesis.[6] Basic conditions can lead to side reactions, including racemization of adjacent chiral centers and hydrolysis of sensitive side-chain protecting groups (e.g., amides in Asn and Gln).[7] Therefore, their use is generally restricted to the synthesis of simple di- or tripeptides in a solution-phase context.
-
Benzyl Ester (from this compound) : The benzyl ester represents a cornerstone of the classic Boc/Bzl (Merrifield) strategy.[8] Its stability to the repetitive trifluoroacetic acid (TFA) treatments required for Boc group removal makes it an excellent "permanent" protecting group.[9] The final cleavage requires very strong acids like anhydrous hydrogen fluoride (HF), which simultaneously removes most benzyl-based side-chain protecting groups.[8] Alternatively, it can be cleaved under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), offering orthogonality if the peptide sequence does not contain sulfur or other catalyst poisons.[3] The starting material, this compound, is a stable, crystalline solid. The hydrochloride salt form enhances stability and handling but requires a neutralization step before coupling.[10]
-
tert-Butyl Ester : The tert-butyl (tBu) ester is the standard choice for modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3] Its key advantage is its lability to moderate acids. It is completely stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc group removal but is cleaved efficiently during the final TFA "cleavage cocktail" treatment that also removes tBu-based side-chain protecting groups.[5][11] This perfect orthogonality is the foundation of the Fmoc/tBu strategy.
Potential Side Reactions: A Comparative Perspective
Diketopiperazine (DKP) Formation
DKP formation is a major side reaction that occurs at the dipeptide stage, where the N-terminal amino group attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic anhydride.[12] This is particularly problematic for sequences containing Proline or other sterically unhindered amino acids.[2]
Caption: Intramolecular cyclization leading to Diketopiperazine (DKP) formation.
While β-alanine itself is achiral, the flexibility of its backbone could influence the rate of DKP formation. The choice of ester can have an indirect effect. The harsher conditions required to load a sterically hindered ester like the tert-butyl ester, or the basic conditions for methyl/ethyl ester saponification, can potentially promote DKP formation. The benzyl ester, typically loaded under milder conditions (e.g., cesium salt method), may offer an advantage in this regard.[9]
Racemization
Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, a critical issue in peptide synthesis.[13] For β-alanine, which is achiral, this is not a concern for the β-alanine residue itself. However, the choice of β-alanine ester and the subsequent coupling conditions can influence the racemization of the next activated amino acid being coupled.
The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate.[14] The formation of this intermediate is promoted by strong activating agents and excess base.
Caption: Oxazolone-mediated racemization during peptide coupling.
The steric bulk of the ester on the resin-bound peptide can influence coupling kinetics. A more hindered ester, like the tert-butyl ester, might lead to slower coupling reactions, requiring longer reaction times or more potent coupling reagents, which in turn could increase the risk of racemization for sensitive amino acids.[15] The less hindered benzyl, methyl, and ethyl esters may allow for faster, more efficient coupling, thereby reducing this risk.
Experimental Protocols
The following protocols are representative methodologies for the incorporation of β-alanine using different ester strategies.
Protocol: Solution-Phase Coupling using this compound
This protocol describes the synthesis of a model dipeptide, Boc-Ala-β-Ala-OBzl.
Objective: To couple Boc-L-Alanine with this compound in solution.
Materials:
-
Boc-L-Ala-OH
-
This compound (H-β-Ala-OBzl·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Neutralization: In a round-bottom flask, dissolve H-β-Ala-OBzl·HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) dropwise while stirring at 0 °C. Stir for 20 minutes to generate the free amine.[16]
-
Activation: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM/DMF. Cool the solution to 0 °C.
-
Coupling: Add EDC (1.1 eq) to the activation mixture and stir for 5 minutes. Transfer this solution to the neutralized H-β-Ala-OBzl solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with β-Alanine Esters
The workflow below illustrates a single coupling cycle in SPPS, adaptable for different β-alanine derivatives.
Caption: General workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Key Considerations for Different Esters in SPPS:
-
For this compound (in Boc-SPPS): The initial amino acid must be attached to the resin (e.g., Merrifield resin). For subsequent couplings involving H-β-Ala-OBzl·HCl (if used mid-sequence, which is atypical), an in situ neutralization protocol would be required.[17][18] This involves adding the coupling reagents and base (DIPEA) simultaneously with the hydrochloride salt to the deprotected resin.
-
For β-Alanine tert-butyl ester (in Fmoc-SPPS): More commonly, N-terminally protected Fmoc-β-Ala-OH is used for chain elongation. If H-β-Ala-OtBu·HCl were to be used, a similar in situ neutralization would be necessary during the coupling step.
Conclusion and Recommendations
The choice of a β-alanine ester for peptide synthesis is a strategic decision deeply rooted in the overall synthetic plan.
-
This compound is an excellent and robust choice for researchers employing the Boc/Bzl SPPS strategy or for solution-phase synthesis , especially for larger scale production where the stability of the benzyl ester is advantageous. Its cleavage via catalytic hydrogenolysis provides a valuable orthogonal option, provided the peptide sequence is compatible.
-
For routine Fmoc-SPPS , the use of a β-alanine tert-butyl ester (most commonly by incorporating Fmoc-β-Ala-OH and relying on tBu-based side chain protection) is the standard and most efficient method due to its seamless integration into the Fmoc/tBu orthogonal scheme and mild final cleavage conditions.
-
Methyl and ethyl esters of β-alanine should be reserved for the synthesis of very short peptides in solution where the risks associated with basic cleavage conditions can be managed and easily purified.
Ultimately, the optimal choice depends on the specific peptide sequence, the required scale, the available equipment (e.g., for HF cleavage or hydrogenation), and the overall protecting group strategy employed by the research team.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. benchchem.com [benchchem.com]
- 17. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to β-Alanine Building Blocks: A Comparative Study of Benzyl 3-aminopropanoate Hydrochloride and Boc-β-alanine
In the landscape of peptide synthesis and medicinal chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. β-Alanine, a non-proteinogenic amino acid, is a valuable building block for introducing conformational flexibility, altering pharmacokinetic properties, and acting as a spacer in complex molecules like peptidomimetics and Proteolysis Targeting Chimeras (PROTACs). The choice of how to introduce this moiety is critical, often boiling down to a selection between reagents with either a protected N-terminus or a protected C-terminus.
This guide provides an in-depth comparative analysis of two workhorse β-alanine derivatives: Benzyl 3-aminopropanoate hydrochloride, where the carboxylic acid is protected as a benzyl ester, and N-(tert-Butoxycarbonyl)-β-alanine (Boc-β-alanine), where the amino group is protected by the acid-labile Boc group. Through a lens of practical application and experimental data, we will dissect their properties, reactivity, and strategic deployment in synthetic workflows, enabling researchers to make informed decisions for their specific projects.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding of the physical properties of these reagents is crucial for handling, storage, and reaction setup. The following table summarizes their key characteristics.
| Property | This compound | Boc-β-alanine |
| Molecular Formula | C₁₀H₁₄ClNO₂[1] | C₈H₁₅NO₄[2][3] |
| Molecular Weight | 215.68 g/mol [1] | 189.21 g/mol [2][3] |
| Appearance | Solid[4] | White to off-white crystalline powder[2][5] |
| Melting Point | 100-101 °C[4] | 75-81 °C[2][3] |
| Solubility | Data not widely available, but expected to be soluble in polar solvents. | Soluble in organic solvents like DCM, Chloroform, Ethyl Acetate; insoluble in water.[6] |
| Storage Conditions | Room Temperature[4] or 2-8°C, Inert Gas[1] | 0-8°C[2] or Room Temperature, sealed and dry[5][6] |
Structural and Reactivity Analysis
The fundamental difference between these two compounds lies in which functional group is masked. This dictates their role in a synthetic sequence.
-
This compound presents a free primary amine (as its hydrochloride salt) and a protected carboxylic acid. It is poised to act as a nucleophile , ready to be acylated or to participate in reactions at the N-terminus.
-
Boc-β-alanine offers a free carboxylic acid and a protected amine. It is designed to be activated at its C-terminus for coupling reactions, typically forming amide bonds.[7]
This strategic difference is the cornerstone of their divergent applications in multi-step synthesis.
Synthetic Applications and Strategic Choice
The choice between these reagents is dictated by the synthetic strategy, particularly the order of bond formation.
Boc-β-alanine: The Workhorse of Boc-SPPS
Boc-β-alanine is a staple in Boc-based solid-phase peptide synthesis (SPPS). In this strategy, the N-terminus of the growing peptide chain is temporarily protected with a Boc group.[8] The free carboxyl group of the incoming Boc-amino acid is activated and coupled to the deprotected N-terminus of the resin-bound peptide. Boc-β-alanine fits seamlessly into this workflow.[2]
Beyond standard peptide synthesis, it is also used in:
-
Drug Development: To create compounds that target specific biological pathways.[2]
-
PROTAC Linkers: The compound can be used as a flexible linker in the synthesis of PROTACs, where the free carboxylic acid reacts with an amine after activation.[7][9]
Benzyl 3-aminopropanoate: The Nucleophilic Partner
This reagent is employed when the synthetic design requires the β-alanine's amino group to react first. The benzyl ester is a robust protecting group for the C-terminus, stable to the acidic and basic conditions often used for other transformations.[10]
Common applications include:
-
Pharmaceutical Synthesis: Used as an intermediate where its structure allows for easy modification to create ester and amide derivatives.[1]
-
Prodrugs: The benzyl ester can improve membrane permeability and be cleaved enzymatically in vivo, making it valuable for prodrug strategies.[1]
-
Orthogonal Synthesis: In complex syntheses, a benzyl ester can be used alongside acid-labile (Boc) or base-labile (Fmoc) protecting groups, as its removal condition (hydrogenolysis) is neutral and highly specific.[10][11]
Deprotection Strategies: A Comparative Analysis
The orthogonality of protecting groups is a central concept in modern synthesis. The conditions required to remove the Boc group versus the benzyl ester are starkly different, which is a key advantage for synthetic planning.
| Feature | Boc Group Deprotection | Benzyl Ester Deprotection |
| Reagents | Mild Acid: TFA in DCM (25-50%), 4M HCl in Dioxane or Ethyl Acetate[11][12] | Catalytic Hydrogenolysis: H₂ gas, Pd/C catalyst in a suitable solvent (e.g., MeOH, EtOH)[10][13] |
| Conditions | Room temperature, 30 min - 4 hours[12][14] | Room temperature, atmospheric or slightly elevated pressure, 1-16 hours |
| Mechanism | Acid-catalyzed hydrolysis of the carbamate[13] | Reductive cleavage of the C-O bond[13] |
| Byproducts | Isobutylene, CO₂, t-butyl cation (requires scavenger)[11] | Toluene |
| Orthogonality | Stable to hydrogenolysis and basic conditions.[10][] | Stable to acidic and basic conditions used for Boc/Fmoc removal.[10][11] |
| Key Advantage | Fast, volatile reagents are easy to remove.[12] | Very mild, neutral conditions; high chemoselectivity.[10] |
| Key Disadvantage | Strong acid may cleave other acid-labile groups.[12] | Incompatible with sulfur-containing compounds (catalyst poisoning) and reducible groups (e.g., alkynes). |
Experimental Protocols
The following protocols are generalized but represent standard laboratory procedures for utilizing each reagent in an amide bond formation.
Protocol 1: EDC/HOBT Coupling using Boc-β-alanine
This protocol describes a standard solution-phase coupling of Boc-β-alanine to a primary amine.
Materials:
-
Boc-β-alanine
-
Primary amine (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBT)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve Boc-β-alanine (1.0 eq), HOBT (1.2 eq), and the primary amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[16][17]
Protocol 2: Acylation of this compound
This protocol details the coupling of Benzyl 3-aminopropanoate to an activated carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., Acetic anhydride or Benzoyl chloride)
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add TEA (2.2 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., Acetic anhydride, 1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Conclusion: A Strategic Decision
The selection between this compound and Boc-β-alanine is not a matter of which is superior, but which is synthetically appropriate.
-
Choose Boc-β-alanine when your strategy involves building a peptide or molecule from the C-terminus to the N-terminus, especially within a standard Boc-SPPS framework. Its free carboxyl group is ready for activation, and the Boc group provides reliable, temporary protection for the amine.[2][]
-
Choose this compound when your synthesis requires a nucleophilic β-alanine unit to react with an electrophile. The benzyl ester provides robust, orthogonal protection for the C-terminus, which is invaluable when other parts of the molecule are sensitive to the strong acids or bases used to remove other protecting groups.[1][10]
By understanding the fundamental reactivity, applications, and deprotection orthogonality of these two essential building blocks, researchers can design more efficient, logical, and successful synthetic routes for the creation of novel peptides and complex organic molecules.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-beta-alanine | CAS#:3303-84-2 | Chemsrc [chemsrc.com]
- 4. biosynce.com [biosynce.com]
- 5. Boc-beta-alanine CAS#: 3303-84-2 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Boc-beta-Ala-OH, 3303-84-2 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-beta-alanine | 3303-84-2 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis and Validation of Benzyl 3-aminopropanoate Hydrochloride
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Benzyl 3-aminopropanoate hydrochloride is a key building block in organic synthesis, frequently utilized as an intermediate in the development of pharmaceuticals such as local anesthetics and other bioactive molecules.[1][2] Its structural integrity and purity are not merely academic benchmarks; they are critical determinants of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of unreacted starting materials, by-products, or degradation products can have significant implications in downstream applications and for regulatory approval.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the validation of synthesized this compound. We will explore the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from extensive field experience to empower researchers, scientists, and drug development professionals in their quality control workflows.
Part 1: The Synthetic Pathway—Fischer-Speier Esterification
A common and efficient method for synthesizing amino acid esters is the Fischer-Speier esterification.[3] In the context of our target molecule, this involves the reaction of β-alanine with benzyl alcohol in the presence of an acid catalyst, typically hydrogen chloride, which also serves to protect the amino group as a hydrochloride salt.[4][5]
The primary reaction is as follows:
The causality for using a strong acid like HCl is twofold: it protonates the carboxylic acid group of β-alanine, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. Secondly, it protonates the amino group, forming an ammonium salt. This serves as an effective protecting group, preventing the amine from engaging in unwanted side reactions, such as amide formation.[4]
Potential impurities arising from this synthesis can include:
-
Unreacted β-alanine: A highly polar starting material.
-
Excess Benzyl Alcohol: A less polar starting material.
-
3-Aminopropanoic Acid: Resulting from the hydrolysis of the ester product.
-
Dibenzyl Ether: Formed by the self-condensation of benzyl alcohol under acidic conditions.
A robust validation strategy must be capable of separating, identifying, and quantifying the target compound in the presence of these potential impurities.
Part 2: Validation by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity assessment and quantification. Its power lies in the physical separation of components in a mixture, allowing for the determination of the relative abundance of each species.
Principle of Separation
For our target analyte and its likely impurities, a reversed-phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase (the column) is nonpolar (e.g., C18), while the mobile phase is polar. Compounds are separated based on their hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus elute later. This principle allows for the effective separation of the polar starting material (β-alanine), the moderately polar product (benzyl 3-aminopropanoate), and the less polar starting material (benzyl alcohol).
Experimental Protocol: RP-HPLC Method
This protocol is designed to be a self-validating system, where system suitability parameters confirm the method's performance before each run.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine-containing analyte, and provides a low pH to ensure the amine is protonated.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. Rationale: Acetonitrile is a common organic modifier used to elute compounds from the reversed-phase column.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (Re-equilibration)
-
Rationale: A gradient is essential to elute the highly polar β-alanine early while retaining and separating the less polar benzyl ester and benzyl alcohol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: A controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 215 nm. Rationale: This wavelength provides good sensitivity for the benzyl chromophore without being excessively noisy.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized product in the initial mobile phase (95:5 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL.
-
-
System Suitability:
-
Inject a standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%.[6] The tailing factor for the main peak should be ≤2.0.
-
References
- 1. This compound [myskinrecipes.com]
- 2. biosynce.com [biosynce.com]
- 3. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
A Strategic Alternative in Peptide Synthesis: The Advantages of Benzyl 3-Aminopropanoate Hydrochloride Over Fmoc-β-Alanine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis, the selection of building blocks is a critical decision that dictates the efficiency, purity, and ultimate success of a synthetic strategy. For decades, Fmoc-β-alanine has been the default choice for incorporating the valuable β-alanine moiety. However, a nuanced understanding of protecting group chemistry reveals a compelling alternative: benzyl 3-aminopropanoate hydrochloride. This guide provides an in-depth, objective comparison, grounded in chemical principles and experimental logic, to illuminate the distinct advantages of this often-underutilized reagent.
The Significance of β-Alanine and Protecting Group Strategy
β-Alanine is more than just an isomer of its alpha-counterpart; it is a powerful tool for modifying peptide structure and function. Its incorporation can induce stable secondary structures, such as helices and turns, and critically, it can confer enhanced resistance to enzymatic degradation by proteases. The choice of protecting group for β-alanine is therefore not merely a matter of convenience but a strategic decision that impacts the entire synthetic workflow, from coupling efficiency to the final deprotection and purification stages.[1]
A Head-to-Head Comparison: Physicochemical Properties
A direct comparison of the fundamental properties of this compound and Fmoc-β-alanine reveals initial practical differences in handling and stoichiometry.
| Property | This compound | Fmoc-β-Alanine |
| Molecular Formula | C₁₀H₁₄ClNO₂[2][3] | C₁₈H₁₇NO₄[4] |
| Molecular Weight | 215.68 g/mol [2][3] | 311.33 g/mol [4] |
| Form | Crystalline solid | Crystalline solid |
| Solubility | Soluble in water, methanol, DMF | Soluble in DMF, NMP; sparingly soluble in other organic solvents |
| Storage | 2-8°C, under inert gas[2] | 2-8°C |
| Key Feature | Amine is unprotected (as HCl salt), carboxyl is protected as a benzyl ester.[2][4] | Amine is protected with a base-labile Fmoc group. |
The lower molecular weight of the benzyl ester derivative can be a subtle but significant advantage in terms of cost-effectiveness and atom economy, particularly in large-scale synthesis campaigns.
The Core Advantage: True Orthogonality in Modern Peptide Synthesis
The most profound advantage of using this compound lies in the concept of orthogonality , a cornerstone of modern protecting group strategy.[5][6][7] An orthogonal system allows for the selective removal of one class of protecting groups under specific conditions without affecting others.[5][6][7]
The Standard Fmoc/tBu Workflow and Its Limitations
The dominant strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach.[7][8] The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functionalities are protected by acid-labile groups like tert-butyl (tBu).
This workflow involves:
-
Repeated Base Exposure: The Fmoc group is removed at every cycle using a solution of a secondary amine, typically 20% piperidine in DMF.[7][9]
-
Final Acid Cleavage: At the end of the synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[7]
While highly effective, this strategy is not without its drawbacks. The repeated base treatments can catalyze side reactions, most notoriously aspartimide formation in sequences containing aspartic acid, which can lead to a mixture of difficult-to-separate impurities.[9][10][11]
Diagram 1: Standard Fmoc/tBu SPPS Cycle
Caption: The repetitive base/acid cycle in standard Fmoc solid-phase peptide synthesis.
The Benzyl Ester Advantage: A Mild, Orthogonal Deprotection
The benzyl (Bzl) ester protecting group is stable to both the basic conditions used for Fmoc removal and the moderate acidic conditions used for Boc removal.[12][13][14] Its removal is achieved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst) or transfer hydrogenation.[12][15][16][17][18][19][20]
This provides several key advantages:
-
Preservation of Acid-Labile Groups: The mild, non-acidic deprotection of the benzyl ester ensures the complete integrity of tBu, Boc, and Trityl side-chain protecting groups, preventing premature deprotection and subsequent side reactions.[12]
-
Avoidance of Base-Induced Side Reactions: By circumventing the need for piperidine to deprotect the β-alanine's amino group (as it is already free in the hydrochloride salt form), the risks associated with repetitive base exposure are mitigated.
-
Clean and Efficient Removal: Catalytic hydrogenation is a very clean reaction.[15] The catalyst is a heterogeneous solid that is simply filtered off post-reaction, and the primary byproduct, toluene, is volatile and easily removed.[12] This simplifies purification workflows.
Diagram 2: Orthogonal Deprotection of Benzyl Ester
Caption: Mild and selective removal of a benzyl ester via catalytic hydrogenation.
Experimental Protocol: Solution-Phase Dipeptide Synthesis
This compound is exceptionally well-suited for solution-phase synthesis, which is often preferred for shorter peptides or fragment condensation.[21][22][23]
Objective: To synthesize Boc-Gly-β-Ala-OBn via a carbodiimide-mediated coupling.
Materials:
-
Boc-Gly-OH (1.0 eq.)
-
This compound (1.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄
Methodology:
-
Reactant Solubilization: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous DCM.
-
Neutralization: Add DIPEA (1.1 eq.) to the suspension to liberate the free amine from its hydrochloride salt. Stir for 15 minutes at room temperature.
-
Pre-activation: In a separate flask, dissolve Boc-Gly-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Initiation: Add DIC (1.1 eq.) to the Boc-Gly-OH solution and stir for 5 minutes at 0°C. Then, add this activated mixture to the neutralized benzyl 3-aminopropanoate solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated urea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure dipeptide.
Trustworthiness of the Protocol: This protocol is self-validating. The sequential acid and base washes are designed to systematically remove unreacted starting materials (basic wash removes excess Boc-Gly-OH, acidic wash removes excess amine) and coupling additives. The final chromatographic purification ensures the isolation of a high-purity product, verifiable by NMR and MS analysis.
Conclusion and Strategic Recommendations
The choice between this compound and Fmoc-β-alanine is not a matter of one being universally superior, but of selecting the right tool for the specific synthetic challenge.
Fmoc-β-alanine remains the pragmatic choice for routine, automated solid-phase synthesis of long peptides where the standard Fmoc/tBu strategy is employed. Its integration into established protocols is seamless.
However, This compound offers compelling, often decisive, advantages in several key areas:
-
Synthesis of Peptides with Acid-Sensitive Moieties: When the final peptide must retain acid-labile groups, the mild, neutral deprotection of the benzyl ester is a significant benefit.
-
Solution-Phase Fragment Synthesis: For the production of shorter peptide fragments destined for subsequent ligation, the solution-phase amenability and clean deprotection of the benzyl ester route can lead to higher yields and purities.
-
Mitigating Base-Induced Side Reactions: In sequences known to be susceptible to side reactions like aspartimide formation, using a strategy that minimizes overall exposure to piperidine can be highly beneficial.
-
Cost-Sensitive and Large-Scale Projects: The lower molecular weight and often lower cost of this compound can provide economic advantages in process development and scale-up.
Therefore, for the discerning peptide chemist, this compound should be considered a vital component of the synthetic toolkit—a strategic alternative that enables a more versatile, orthogonal, and potentially higher-fidelity approach to the synthesis of complex peptides and peptidomimetics.
References
- 1. scielo.br [scielo.br]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 20. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 21. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 23. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
Alternatives to benzyl 3-aminopropanoate hydrochloride for introducing beta-alanine
An In-Depth Technical Guide to Alternatives for β-Alanine Introduction in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the β-Alanine Moiety
β-Alanine, the only naturally occurring beta-amino acid, is a critical building block in the fields of pharmaceuticals, materials science, and biochemistry.[1][2][3] Unlike its alpha-amino acid counterpart, the amino group in β-alanine is attached to the β-carbon, providing unique structural properties to peptides and polymers.[3] It is a key precursor for the synthesis of vital compounds such as pantothenic acid and carnosine, a dipeptide that buffers pH in muscle tissue.[4] Its incorporation into peptidomimetics, bioconjugates, and polymers can enhance proteolytic stability, modulate biological activity, and provide flexible linkers.[5][6]
However, the direct use of β-alanine in organic synthesis, particularly in peptide coupling reactions, is challenging due to its zwitterionic nature at physiological pH. This necessitates the use of protected derivatives to ensure solubility in organic solvents and to selectively control reactivity at the amino and carboxyl termini. Benzyl 3-aminopropanoate hydrochloride serves as a common C-terminally protected synthon, but a diverse array of alternatives exists, each with distinct advantages and liabilities. This guide provides an in-depth comparison of the most effective alternatives, supported by experimental data and protocols, to empower researchers in selecting the optimal tool for their synthetic strategy.
The Core Challenge: Managing Reactivity with Protecting Groups
The primary goal of using a β-alanine derivative is to facilitate amide bond formation in a controlled manner. This requires masking either the N-terminus or the C-terminus to prevent self-polymerization and other side reactions.[7] The choice of protecting group is paramount and dictates the overall synthetic strategy, including reaction conditions, deprotection methods, and orthogonality with other functional groups in the molecule.[8] The ideal protecting group is one that is easily introduced, stable under the desired reaction conditions, and can be removed selectively with high yield under mild conditions that do not compromise the integrity of the target molecule.[8][9]
This guide will compare four principal classes of β-alanine derivatives:
-
Boc-β-Alanine: Amine protected with the acid-labile tert-butyloxycarbonyl group.
-
Fmoc-β-Alanine: Amine protected with the base-labile 9-fluorenylmethoxycarbonyl group.
-
Z-β-Alanine: Amine protected with the hydrogenolysis-cleavable benzyloxycarbonyl group.
-
β-Alanine Ester Hydrochlorides: Carboxyl group protected as an ester, leaving the amine free for reaction.
N-Boc-β-Alanine: The Acid-Labile Workhorse
N-(tert-butyloxycarbonyl)-β-alanine (Boc-β-alanine) is a widely used derivative favored for its stability under a broad range of non-acidic conditions and its straightforward, high-yield deprotection.[][11] The Boc group's steric bulk can also influence the conformation of synthetic intermediates.
Properties and Advantages:
-
Acid-Labile Deprotection: The Boc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[][11] This process generates volatile byproducts (isobutylene and CO2), simplifying purification.[]
-
Orthogonality: It is stable to the basic conditions used to remove Fmoc groups and to the catalytic hydrogenation used to remove Z groups, making it a cornerstone of orthogonal protection strategies in complex syntheses.[8][12]
-
Cost-Effectiveness: Generally, it is a cost-effective option for both solution-phase and solid-phase synthesis.[]
Limitations and Considerations:
-
Harsh Deprotection: The strong acids required for deprotection (e.g., TFA) can cleave other acid-sensitive functional groups within the molecule.[12]
-
Cation Scavengers: The intermediate tert-butyl cation generated during deprotection can cause side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine. This often necessitates the use of scavengers.[12]
Experimental Protocol: Coupling and Deprotection of Boc-β-Alanine
A. Peptide Coupling using HATU
-
Dissolution: Dissolve Boc-β-alanine (1.0 eq) and the amine component (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the solution and stir.
-
Activator Addition: In a separate vessel, dissolve the coupling reagent HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq) in DMF.
-
Coupling Reaction: Add the HATU solution to the reaction mixture and stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[13]
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting protected peptide by column chromatography.
B. Boc Group Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected peptide in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1-0.5 M in a round-bottom flask.[11]
-
TFA Addition: Add trifluoroacetic acid (TFA) to the solution. A common mixture is 25-50% TFA in DCM (v/v).[11]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[11]
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To remove residual TFA, toluene can be added and co-evaporated (azeotropic removal) two to three times.[11]
-
Isolation: The resulting residue is the amine trifluoroacetate salt. To isolate it, add cold diethyl ether and stir vigorously to precipitate the product as a solid, which can then be collected by filtration.[11]
Caption: Workflow for Boc-β-alanine coupling and deprotection.
N-Fmoc-β-Alanine: The Base-Labile Standard for SPPS
N-(9-Fluorenylmethoxycarbonyl)-β-alanine (Fmoc-β-alanine) is the derivative of choice for modern solid-phase peptide synthesis (SPPS).[14] Its key advantage is the mild, base-catalyzed deprotection condition, which is orthogonal to the acid-labile side-chain protecting groups and resin linkers typically used in Fmoc/tBu strategy.[7][15]
Properties and Advantages:
-
Mild Deprotection: The Fmoc group is cleaved rapidly and cleanly under mild basic conditions, most commonly with a 20% solution of piperidine in DMF.[16][17]
-
High Selectivity: The deprotection conditions are highly specific and do not affect most other protecting groups, ensuring the integrity of complex peptides.[17]
-
Suitability for Automation: The reaction cycle of coupling and deprotection is highly efficient and easily automated, making it ideal for SPPS.[14]
Limitations and Considerations:
-
Impurity Formation: A significant concern is the potential formation of Fmoc-β-Ala-OH as an impurity during the synthesis of other Fmoc-protected amino acids when using Fmoc-OSu.[18][19][20] This can lead to the unintended insertion of a β-alanine residue into a peptide sequence.[19]
-
Base-Sensitivity: The target molecule must be stable to the basic conditions (piperidine) used for deprotection.
Experimental Protocol: Fmoc-β-Alanine in Solid-Phase Peptide Synthesis (SPPS)
A. Fmoc-SPPS Coupling Cycle
-
Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink Amide resin) with the first amino acid already attached and its N-terminal Fmoc group removed. Swell the resin in DMF.
-
Activation: In a separate vessel, pre-activate Fmoc-β-alanine (3-5 eq) with a coupling reagent like HBTU (3-5 eq) and a base like DIPEA (6-10 eq) in DMF for several minutes.[21]
-
Coupling: Add the activated Fmoc-β-alanine solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts.
B. Fmoc Group Deprotection
-
Deprotection Reagent: Prepare a solution of 20% piperidine in DMF (v/v).[16]
-
First Treatment: Add the piperidine solution to the resin and agitate for 2-5 minutes. Filter to remove the dibenzofulvene-piperidine adduct.[16]
-
Second Treatment: Add a fresh portion of the piperidine solution and agitate for an additional 5-15 minutes to ensure complete deprotection.[16]
-
Washing: Filter the resin and wash thoroughly with DMF to remove all traces of piperidine. The resin is now ready for the next coupling cycle.
Caption: Standard Fmoc-SPPS cycle for β-alanine incorporation.
N-Z-β-Alanine: The Classic Choice for Solution-Phase Synthesis
N-(Benzyloxycarbonyl)-β-alanine (Z-β-alanine or Cbz-β-alanine) represents one of the earliest and most robust amine protecting groups.[8][22] While less common in modern SPPS, it remains highly valuable in solution-phase synthesis due to its distinct deprotection method.
Properties and Advantages:
-
High Stability: The Z group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, providing another layer of orthogonality.[8][23]
-
Clean Deprotection: Catalytic hydrogenation is a very clean deprotection method, yielding the free amine and volatile byproducts (toluene and CO₂).[23]
Limitations and Considerations:
-
Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds, making it unsuitable for peptides with unprotected cysteine or methionine residues.
-
Pressure Equipment: The reaction often requires a hydrogen atmosphere, which may necessitate specialized pressure equipment.
-
Alternative Deprotection: While strong acids like HBr in acetic acid can also remove the Z group, these conditions are harsh and lack selectivity.
Experimental Protocol: Z-β-Alanine Coupling and Deprotection
A. Peptide Coupling (Similar to Boc-β-alanine)
The coupling of Z-β-alanine follows a similar procedure to Boc-β-alanine, typically using carbodiimide or phosphonium/aminium-based coupling reagents in an aprotic solvent.
B. Z Group Deprotection by Catalytic Hydrogenation
-
Setup: Dissolve the Z-protected peptide in a suitable solvent like methanol, ethanol, or ethyl acetate. Place the solution in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add a catalytic amount of Palladium on carbon (Pd/C, typically 10% by weight relative to the peptide).
-
Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and maintain a hydrogen atmosphere while stirring vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-24 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet.
-
Isolation: Concentrate the filtrate in vacuo to yield the deprotected amine.
β-Alanine Ester Hydrochlorides: Reacting at the N-Terminus
For applications requiring modification of the N-terminus while the C-terminus is protected, β-alanine ester hydrochlorides (e.g., ethyl or methyl ester) are excellent starting materials.[24][25][26] The hydrochloride salt form improves the compound's stability and handling compared to the free base.[25]
Properties and Advantages:
-
Free Amino Group: The primary amine is available for direct acylation, alkylation, or other conjugations without a deprotection step.[24]
-
Simple Linker: It serves as a straightforward heterobifunctional linker.[27]
-
Enhanced Solubility: The ester group and salt form often improve solubility in various solvents.[24]
Limitations and Considerations:
-
Ester Hydrolysis: The C-terminus must be deprotected, typically via saponification (base-mediated hydrolysis), to reveal the free carboxylic acid for subsequent reactions. This basic condition may not be compatible with all substrates.
-
Amine Neutralization: The hydrochloride salt must be neutralized with a base (e.g., DIPEA, triethylamine) in situ before the coupling reaction can proceed.[27]
Experimental Protocol: N-Terminal Coupling to β-Alanine Ethyl Ester
-
Dissolution & Neutralization: Dissolve β-alanine ethyl ester hydrochloride (1.0 eq) in an anhydrous solvent like DCM or DMF. Add a tertiary amine base such as DIPEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes.[27]
-
Carboxylic Acid Activation: In a separate flask, activate the carboxylic acid component (e.g., an Fmoc-protected amino acid) (1.0 eq) using a coupling reagent like HATU (1.0 eq) and DIPEA (2.0 eq) in DMF.[27]
-
Coupling Reaction: Add the neutralized β-alanine ester solution to the activated carboxylic acid. Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Perform a standard aqueous work-up as described for the Boc-β-alanine coupling protocol, followed by purification via column chromatography to isolate the N-acylated β-alanine ethyl ester.
Caption: Workflow for coupling to the N-terminus of β-alanine ester.
Quantitative Comparison of β-Alanine Alternatives
| Feature | Boc-β-Alanine | Fmoc-β-Alanine | Z-β-Alanine | β-Alanine Ethyl Ester HCl |
| Protected Group | N-terminus (Boc) | N-terminus (Fmoc) | N-terminus (Z) | C-terminus (Ethyl Ester) |
| Deprotection Condition | Strong Acid (TFA, HCl)[11] | Mild Base (Piperidine)[16] | Catalytic Hydrogenation[23] | Base Hydrolysis (Saponification) |
| Key Advantage | Good orthogonality, cost-effective[] | Mild removal, ideal for SPPS[14][17] | High stability, clean removal[8][23] | Free amine for direct reaction[24] |
| Primary Limitation | Harsh deprotection conditions[12] | Potential for β-Ala impurities[19] | Catalyst poisoning, H₂ required | Requires C-terminal deprotection |
| Orthogonal To | Fmoc, Z | Boc, Z | Boc, Fmoc | N-terminal protecting groups |
| Primary Application | Solution & Solid-Phase Synthesis | Solid-Phase Peptide Synthesis | Solution-Phase Synthesis | Linker/Spacer Synthesis |
Decision-Making Workflow for Selecting a β-Alanine Derivative
This flowchart provides a logical pathway for selecting the most appropriate β-alanine derivative based on the specific requirements of a synthetic project.
Caption: Decision tree for choosing the optimal β-alanine derivative.
Conclusion
The selection of a β-alanine derivative is a critical decision in the design of a synthetic route. While this compound is a viable option for C-terminal protection, the alternatives discussed herein offer a broader and more versatile toolkit. Fmoc-β-alanine is the undisputed standard for automated SPPS due to its mild, orthogonal deprotection scheme. Boc-β-alanine remains a highly valuable and economical choice for both solid- and solution-phase work, provided the target molecule can withstand acidic deprotection. Z-β-alanine offers an additional layer of orthogonality for complex, multi-step solution-phase syntheses where hydrogenation is feasible. Finally, β-alanine esters provide the most direct route for modifications at the N-terminus, functioning as essential spacers and linkers in bioconjugation and materials science. By understanding the distinct causality behind the experimental choices for each derivative, researchers can design more efficient, robust, and successful synthetic strategies.
References
- 1. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 2. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. β-Alanine - Wikipedia [en.wikipedia.org]
- 4. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-beta-Alanine | Beta-Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. peptide.com [peptide.com]
- 8. scispace.com [scispace.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. genscript.com [genscript.com]
- 18. chimia.ch [chimia.ch]
- 19. researchgate.net [researchgate.net]
- 20. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
- 21. bachem.com [bachem.com]
- 22. peptide.com [peptide.com]
- 23. Cbz-Protected Amino Groups [organic-chemistry.org]
- 24. chemimpex.com [chemimpex.com]
- 25. CAS 4244-84-2: β-Alanine, ethyl ester, hydrochloride [cymitquimica.com]
- 26. β-アラニンエチルエステル 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 27. benchchem.com [benchchem.com]
A Comparative Guide to the Purity and Yield of Benzyl 3-aminopropanoate Hydrochloride vs. Methyl 3-aminopropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly influences the efficiency of a synthetic route and the purity of the final active pharmaceutical ingredient (API). Among the versatile building blocks available to chemists, amino acid esters are of paramount importance. This guide provides an in-depth technical comparison of two such esters: benzyl 3-aminopropanoate hydrochloride and methyl 3-aminopropanoate hydrochloride. Both are derived from β-alanine and serve as key intermediates in the synthesis of a wide array of molecules, including β-peptides and other bioactive compounds.
This analysis will delve into the synthetic methodologies for each compound, critically evaluating the factors that govern their purity and yield. By examining the nuances of their preparation and purification, this guide aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
I. Synthetic Strategies: A Tale of Two Alcohols
The synthesis of both benzyl and methyl 3-aminopropanoate hydrochloride typically commences from the readily available and inexpensive amino acid, β-alanine. The core transformation is a Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid of β-alanine and the corresponding alcohol—benzyl alcohol or methanol. The presence of the amine functionality necessitates the use of an acid catalyst, which conveniently also protonates the amine to form the hydrochloride salt, thereby preventing self-amidation and enhancing the product's stability and handling characteristics.
Synthesis of Methyl 3-aminopropanoate Hydrochloride
The synthesis of methyl 3-aminopropanoate hydrochloride is a well-established and highly efficient process, often yielding quantitative results.[1] The most common and effective method involves the use of thionyl chloride (SOCl₂) in methanol.
Experimental Protocol: Thionyl Chloride-Mediated Esterification of β-Alanine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend β-alanine in anhydrous methanol. An inert atmosphere (e.g., nitrogen) is recommended.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. This step is exothermic and generates hydrochloric acid (HCl) and sulfur dioxide (SO₂) in situ; therefore, it should be performed in a well-ventilated fume hood, and an exhaust trap with a sodium hydroxide solution is advisable.
-
Reaction Progression: After the addition of thionyl chloride is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting β-alanine is consumed.
-
Work-up and Isolation: Upon completion, the solvent and any excess reagents are removed by rotary evaporation to yield methyl 3-aminopropanoate hydrochloride as a solid.
The in situ generation of HCl from the reaction of thionyl chloride and methanol drives the esterification to completion, resulting in high to quantitative yields. The volatile byproducts are easily removed during the work-up, simplifying the purification process.
Synthesis of this compound
The synthesis of this compound follows a similar logic, employing benzyl alcohol as the esterifying agent. However, the higher boiling point of benzyl alcohol and the potential for side reactions necessitate slightly different conditions. A common approach involves the use of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) and the azeotropic removal of water to drive the reaction equilibrium towards the product.
Experimental Protocol: p-Toluenesulfonic Acid-Catalyzed Esterification of β-Alanine
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine β-alanine, benzyl alcohol, a catalytic amount of p-toluenesulfonic acid monohydrate, and a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane).
-
Azeotropic Distillation: Heat the reaction mixture to reflux. The water generated during the esterification is removed as an azeotrope, which is collected in the Dean-Stark trap. The reaction is continued until no more water is collected.
-
Work-up and Isolation: After cooling the reaction mixture, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable solvent like ethyl acetate and washed with a saturated aqueous sodium bicarbonate solution to remove the acid catalyst, followed by water and brine.
-
Salt Formation and Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The resulting benzyl 3-aminopropanoate free base is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same solvent is added to precipitate the hydrochloride salt. The solid product is collected by filtration and can be further purified by recrystallization.
A patent describes a similar process utilizing a metal chloride as a catalyst in a suitable solvent, where β-alanine and hydrogen chloride first form the amino acid hydrochloride, which then undergoes esterification with benzyl alcohol at reflux temperature with azeotropic water removal.[2]
II. Comparative Analysis of Purity and Yield
The choice between the methyl and benzyl esters often hinges on the desired properties of the final product and the specific requirements of the synthetic route. Here, we compare the typical purity and yield achievable for each compound.
| Parameter | Methyl 3-aminopropanoate hydrochloride | This compound |
| Typical Yield | High to quantitative (>95%) | Good to high (70-90%) |
| Purity | Generally high (>98%) | Typically high (>96%)[3] |
| Common Impurities | Unreacted β-alanine, methanol, water | Unreacted β-alanine, benzyl alcohol, toluene, water |
| Purification Method | Evaporation of volatiles, recrystallization | Aqueous work-up, precipitation/recrystallization |
Yield: The synthesis of the methyl ester is often more straightforward and consistently delivers higher yields, frequently approaching 100%.[1] The direct use of methanol as both a reagent and a solvent, coupled with the efficient in situ generation of HCl from thionyl chloride, drives the reaction to completion. In contrast, the synthesis of the benzyl ester, which typically involves azeotropic removal of water, can be slightly less efficient, with yields generally ranging from good to high.
Purity: Both esters can be obtained in high purity. For the methyl ester, the primary potential impurities are residual starting materials and solvents, which are often easily removed under vacuum. The purification of the benzyl ester requires a more involved aqueous work-up to remove the acid catalyst and unreacted benzyl alcohol. Recrystallization is a common and effective method for obtaining highly pure material for both compounds.
III. Analytical Techniques for Purity Determination
Ensuring the purity of these intermediates is crucial for their successful application in multi-step syntheses. The following analytical techniques are routinely employed for their characterization and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure and assessing the purity of both esters. The spectra provide characteristic signals for the protons and carbons in the molecules, and the integration of proton signals can be used to quantify the purity against a known internal standard.
-
Methyl 3-aminopropanoate hydrochloride: The ¹H NMR spectrum will show a characteristic singlet for the methyl ester protons, along with two triplets for the methylene protons of the propanoate backbone and a broad singlet for the ammonium protons.
-
This compound: The ¹H NMR spectrum will display signals for the benzylic protons and the aromatic protons of the benzyl group, in addition to the signals for the propanoate backbone and the ammonium protons.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component from its impurities. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. Detection is commonly performed using a UV detector.
Melting Point Analysis
The melting point is a key physical property that can indicate the purity of a crystalline solid. A sharp melting point range close to the literature value is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.
-
Methyl 3-aminopropanoate hydrochloride: Melting point is reported to be in the range of 103-107 °C.
-
This compound: The melting point is reported as 100-101 °C.[3]
IV. Causality Behind Experimental Choices
The selection of a particular synthetic route and purification strategy is guided by several key principles:
-
Reactivity and Stability: The use of thionyl chloride for the methyl ester synthesis is highly effective due to the high reactivity of the intermediate acyl chloride and the irreversible nature of the reaction. For the benzyl ester, the less volatile benzyl alcohol and the need to drive a reversible reaction favor the use of azeotropic distillation.
-
Scalability and Safety: The thionyl chloride method for the methyl ester is convenient for lab-scale synthesis but requires careful handling due to the corrosive and toxic nature of the reagent and byproducts. The p-TsOH-catalyzed benzylation is generally safer and more amenable to large-scale production, although the azeotropic removal of water can be energy-intensive.
-
Downstream Applications: The choice between a methyl and a benzyl ester is often dictated by the subsequent steps in a synthetic sequence. Benzyl esters are frequently employed as protecting groups for carboxylic acids, as they can be selectively cleaved under mild hydrogenolysis conditions, which leaves other functional groups intact. Methyl esters are more robust but require harsher conditions (saponification or acid hydrolysis) for cleavage, which may not be compatible with sensitive molecules.
V. Visualizing the Synthetic Pathways
Caption: Synthetic routes for methyl and this compound.
VI. Conclusion and Recommendations
Both methyl and this compound are valuable intermediates derivable from β-alanine. The choice between them should be guided by the specific requirements of the research or development project.
-
For high-yield, straightforward synthesis at the lab scale, methyl 3-aminopropanoate hydrochloride is an excellent choice. Its preparation is efficient and often results in a product of high purity with minimal purification.
-
When a carboxylic acid protecting group that can be removed under mild, non-hydrolytic conditions is required, this compound is the superior option. While its synthesis may be slightly more involved and result in a comparatively lower yield, the versatility of the benzyl protecting group in subsequent synthetic transformations often outweighs these considerations.
Ultimately, a thorough understanding of the synthesis, purification, and analytical characterization of both these compounds is essential for their effective utilization in the development of novel therapeutics and other advanced materials.
References
Comparative Efficacy of Benzyl 3-Aminopropanoate Hydrochloride in Complex Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those with long sequences, hydrophobic regions, or sterically hindered amino acids, presents significant challenges to chemists. On-resin aggregation, incomplete couplings, and racemization are common hurdles that can drastically reduce the yield and purity of the final product. This guide provides a detailed comparison of synthetic strategies, focusing on the role of benzyl 3-aminopropanoate hydrochloride as a tool to mitigate these issues, benchmarked against standard industry practices.
The Challenge: Aggregation in Solid-Phase Peptide Synthesis (SPPS)
The primary obstacle in the synthesis of "difficult" peptides is the tendency of the growing peptide chain to aggregate on the solid support. This phenomenon, driven by intermolecular hydrogen bonding to form β-sheet-like structures, renders the N-terminus of the peptide inaccessible for subsequent amino acid coupling. The result is a higher incidence of deletion sequences and truncated peptides, complicating purification and lowering overall yield. Hydrophobic sequences are particularly prone to aggregation.[1]
This compound: A Strategic Building Block
This compound, the benzyl ester of β-alanine, is not a coupling reagent itself. Instead, it serves as a specialized amino acid building block. Its incorporation into a peptide sequence introduces a "kink" in the peptide backbone due to the additional methylene group compared to a natural α-amino acid. This structural disruption can interfere with the formation of the regular, ordered secondary structures responsible for aggregation.
Mechanistic Insight: Disrupting the Hydrogen-Bonding Network
The efficacy of β-amino acids and other backbone-modifying agents stems from their ability to act as "structure-breakers". By altering the spacing and geometry of the peptide backbone, they disrupt the hydrogen-bonding patterns that stabilize β-sheet formation. This keeps the peptide chain more solvated and accessible for subsequent chemical transformations.
Comparative Analysis with Standard Coupling Reagents
To understand the value of incorporating benzyl 3-aminopropanoate, it is essential to compare this strategy with the performance of conventional high-efficiency coupling reagents.
Overview of Standard Coupling Reagents
Modern peptide synthesis relies on highly efficient coupling reagents to drive the formation of the amide bond. These are primarily categorized as:
-
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are cost-effective but can be slower and may require additives like HOBt or OxymaPure to minimize racemization.[2][3] The byproduct of DCC is also notoriously insoluble, making it less suitable for SPPS.[4]
-
Onium Salts: This class includes aminium/uronium salts (HBTU, HATU, HCTU, COMU) and phosphonium salts (PyBOP).[4] These reagents are known for their high reactivity, rapid coupling times, and low levels of racemization, making them the standard for most applications.[5] HATU is particularly effective for sterically hindered amino acids, while COMU offers a comparable efficiency with an improved safety profile.[6][7]
Performance Data and Comparison
The following table provides a comparative overview of standard coupling reagents versus a strategy that incorporates a backbone-modifying agent like benzyl 3-aminopropanoate.
| Reagent / Strategy | Type | Typical Coupling Time | General Yield | Purity | Racemization Risk | Primary Application |
| DIC/HOBt | Carbodiimide/Additive | 1-3 hours | Good | Good | Low-Moderate | Routine, cost-sensitive synthesis |
| HBTU | Aminium Salt | 20-60 min | Excellent | High | Low | General-purpose, efficient coupling |
| HATU | Aminium Salt | 15-45 min | Excellent | Very High | Very Low | Difficult/sterically hindered couplings |
| COMU | Uronium Salt | 15-45 min | Excellent | Very High | Very Low | High-efficiency, safer alternative |
| PyBOP | Phosphonium Salt | 30-120 min | Excellent | High | Low | Efficient coupling, good stability |
| Strategy with Benzyl 3-aminopropanoate | Additive/Building Block | Dependent on coupling reagent | Sequence-dependent | Sequence-dependent | Dependent on coupling reagent | Mitigating on-resin aggregation |
Note: The performance of the benzyl 3-aminopropanoate strategy is highly dependent on the specific peptide sequence and the primary coupling reagent used.
Experimental Protocols and Workflows
To provide a practical context, we outline a comparative experimental workflow for synthesizing a known difficult peptide sequence.
Workflow Diagram: Standard vs. Modified SPPS
Caption: A high-level comparison of a standard SPPS cycle versus a modified cycle incorporating a backbone-disrupting agent.
Protocol 1: Standard SPPS for a Difficult Sequence
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.
-
Add the activated solution to the resin and allow it to react for 1-2 hours.
-
Confirm completion with a negative Kaiser test.
-
-
Washing: Thoroughly wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, and then purify by HPLC.
Protocol 2: Modified SPPS Incorporating Benzyl 3-Aminopropanoate
-
Sequence Analysis: Identify potential aggregation-prone regions within the target peptide sequence.
-
Standard Cycles: Synthesize the initial portion of the peptide using the standard protocol (Protocol 1, steps 1-6).
-
Strategic Insertion: At a position preceding the identified difficult sequence, incorporate Fmoc-β-Ala(Bn)-OH (the protected form of benzyl 3-aminopropanoate) using the standard coupling procedure (Protocol 1, step 4).
-
Continue Synthesis: Resume the synthesis of the remaining sequence using the standard protocol.
-
Cleavage and Isolation: The benzyl ester protecting group on the β-alanine is typically removed during the final TFA cleavage step. Proceed with cleavage and isolation as described in Protocol 1, steps 7-8.
The logic behind this modified approach is that the strategically placed β-amino acid will disrupt aggregation as the peptide chain elongates through the difficult region, leading to a higher quality crude product. Other strategies to combat aggregation include the use of pseudoproline dipeptides and 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection.[8]
Conclusions and Recommendations
This compound is a valuable tool in the arsenal of the peptide chemist, but it is not a universal solution. Its application should be strategic and informed by the specific challenges of the target peptide.
-
For Routine Synthesis: High-performance onium salt reagents like HATU and COMU are the recommended choice for their speed and efficiency.
-
For "Difficult" Peptides: When synthesizing sequences known to be aggregation-prone, a multi-pronged strategy is often most effective. This can include:
-
The use of a powerful coupling reagent like HATU.
-
Elevating the reaction temperature.
-
Employing aggregation-disrupting solvents or additives.[1]
-
Strategically incorporating backbone-modifying building blocks like benzyl 3-aminopropanoate or pseudoproline dipeptides.
-
The decision to use this compound should be made on a case-by-case basis. It represents a sophisticated approach to overcoming a fundamental challenge in peptide synthesis and can be the key to successfully obtaining complex and otherwise intractable peptide targets.
References
- 1. peptide.com [peptide.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
Safety Operating Guide
Navigating the Disposal of Benzyl 3-aminopropanoate Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of Benzyl 3-aminopropanoate hydrochloride (CAS No. 99616-43-0), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, integrating scientific principles with established safety standards.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified as a hazardous substance with the following key characteristics[1]:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
A crucial point to note is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[2]. This lack of comprehensive data necessitates a conservative approach to its handling and disposal, treating it with a high degree of caution.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral | pictogram | Warning | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | pictogram | Warning | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | pictogram | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | pictogram | Warning | H335: May cause respiratory irritation[1] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be a meticulously planned and executed process. Adherence to institutional, local, and federal regulations is mandatory. The following workflow provides a procedural guide for its safe disposal.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: In cases of potential dust generation or inadequate ventilation, a NIOSH-approved respirator is necessary[2].
Waste Characterization and EPA Hazardous Waste Code Determination
Properly characterizing chemical waste is a critical step for regulatory compliance. Based on its known hazards, this compound waste must be classified as hazardous. While a specific EPA waste code is not explicitly listed for this compound, a determination must be made based on its characteristics. Given its oral toxicity, it may fall under the "D" codes for toxicity if it meets the criteria upon testing. However, as a precautionary measure and due to the incomplete toxicological data, it is often managed as a U-listed waste if it is a discarded commercial chemical product. The most prudent course of action is to consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste code assignment.
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.
-
Dedicated Waste Container: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Material Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard pictograms.
-
Incompatible Wastes: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. In particular, keep it segregated from strong oxidizing agents and bases.
Storage in a Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Closure: The waste container must be kept securely closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential spills.
The following diagram illustrates the decision-making process for handling and segregating this compound waste in the laboratory.
References
A Senior Application Scientist's Guide to Handling Benzyl 3-aminopropanoate hydrochloride
As professionals in research and drug development, our handling of chemical reagents demands precision, foresight, and an unwavering commitment to safety. Benzyl 3-aminopropanoate hydrochloride is a valuable intermediate in organic synthesis, particularly for crafting bioactive molecules and pharmaceuticals.[1] However, its utility is matched by potential hazards that necessitate a comprehensive and rigorously applied safety protocol.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for handling this compound, grounded in the principles of risk mitigation and scientific best practices. Here, we will detail the essential personal protective equipment (PPE), outline a safe operational workflow, and establish a clear plan for waste disposal, ensuring the protection of both the researcher and the integrity of the research.
Hazard Identification: Understanding the Risks
Before any handling protocol is established, a thorough understanding of the compound's specific hazards is paramount. This compound is classified with several key risks that directly inform our PPE and handling choices.[2]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3][4]
-
Skin Irritation (Category 2): Causes skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3]
This information is not merely procedural; it is the causal basis for the stringent protective measures that follow. The risk of respiratory irritation, for example, dictates that this compound must be handled in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of fine particulates.[4][5]
| Hazard Classification | GHS Hazard Statement | Pictogram | Primary Safety Implication |
| Acute Toxicity, Oral (Cat. 4) | H302: Harmful if swallowed |
| Prohibit eating, drinking, and smoking in the work area.[4][6] |
| Skin Irritation (Cat. 2) | H315: Causes skin irritation |
| Mandates the use of appropriate chemical-resistant gloves and a lab coat.[4] |
| Eye Irritation (Cat. 2A) | H319: Causes serious eye irritation |
| Requires chemical splash goggles or safety glasses with side shields.[4] |
| STOT - Single Exposure (Cat. 3) | H335: May cause respiratory irritation |
| Necessitates handling in a fume hood or well-ventilated area; respirator may be required.[5] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is a direct response to the identified hazards. A multi-layered approach is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.[7]
-
Recommended for Splash Risk: When handling solutions or performing transfers where splashing is possible, chemical splash goggles that form a seal around the eyes are required.[8]
-
High-Risk Operations: For tasks involving larger quantities or a significant splash hazard, a face shield should be worn in addition to safety goggles to protect the entire face.[7]
Hand Protection
-
Glove Selection: Nitrile gloves are the standard choice for handling this compound in solid form due to their good resistance to a broad range of chemicals and excellent splash protection.[8][9]
-
Protocol: Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving. Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and wash hands thoroughly after removal.[7]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against incidental contact and small splashes.
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.
Respiratory Protection
The potential for respiratory irritation from airborne dust is a primary concern.[2][3]
-
Engineering Controls: The primary method of respiratory protection is an engineering control. All weighing and handling of solid this compound must be performed inside a certified chemical fume hood. [5] This captures dust at the source, preventing inhalation.
-
When Respirators are Necessary: In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 particle respirator is suitable for nuisance dust exposures.[5] For higher-level protection, an air-purifying respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[5] All respirator use must comply with your institution's written respiratory protection program, which includes fit-testing and training.[10]
Operational Plan: A Step-by-Step Workflow
A structured workflow minimizes the opportunity for error and exposure. The following protocol outlines the critical steps from preparation to cleanup.
Caption: Safe Handling Workflow for this compound.
Procedural Steps:
-
Preparation:
-
Verify the functionality of the chemical fume hood.
-
Assemble all necessary equipment (spatula, weigh boat/paper, reaction vessel) within the hood to minimize movement.
-
Don all required PPE: lab coat, nitrile gloves, and chemical splash goggles.
-
-
Handling:
-
Carefully open the stock container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid onto a weigh paper or into a tared container. Perform this action gently to avoid creating airborne dust.
-
Once the desired amount is weighed, securely recap the stock container.
-
Transfer the weighed chemical to the reaction vessel.
-
-
Post-Handling & Decontamination:
-
Wipe down the spatula and the work surface within the fume hood with a damp cloth or towel to decontaminate.
-
Dispose of the used weigh paper and any other contaminated disposable items in the designated solid chemical waste container.[5]
-
Doff PPE in the reverse order of donning, being careful to avoid contaminating skin. Gloves should be removed last.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical component of the laboratory safety lifecycle, governed by institutional and local regulations.[11][12]
-
Unused Product: Surplus or non-recyclable this compound should be offered to a licensed professional waste disposal company.[5] Do not attempt to dispose of it down the drain or in regular trash.
-
Contaminated Consumables: All disposable items that have come into contact with the chemical, such as gloves, weigh papers, and contaminated paper towels, must be disposed of as solid hazardous chemical waste.[13] Place them in a clearly labeled, sealed waste container.
-
Aqueous Waste: As a hydrochloride salt, solutions of this compound are acidic. Before disposal, they must be neutralized.[14][15]
-
While stirring in a well-ventilated area, slowly add a weak base (e.g., sodium bicarbonate) until the fizzing stops and the pH is neutral (pH 6-8), as verified by pH paper.[16][17]
-
Once neutralized, the resulting salt solution can typically be poured down the drain with copious amounts of water, pending confirmation with your institution's specific guidelines.[14][16]
-
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and environmental responsibility while advancing their scientific objectives.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. capotchem.cn [capotchem.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. osha.gov [osha.gov]
- 12. Laboratory Safety Chemical Hygiene Plan: Everything You Need to Know [cloudsds.com]
- 13. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. laballey.com [laballey.com]
- 17. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

